Thymol Iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in chloroform, ether, collodion, fixed & volatile oils; slightly sol in alcohol; insol in alkaline soln, water, glycerol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2222. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-iodooxy-2-methyl-5-propan-2-ylphenyl)-5-methyl-2-propan-2-ylphenyl] hypoiodite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24I2O2/c1-11(2)15-9-17(13(5)7-19(15)23-21)18-10-16(12(3)4)20(24-22)8-14(18)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOKWSLXDAIZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC(=C(C=C2C)OI)C(C)C)C(C)C)OI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046081 | |
| Record name | Thymol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown or reddish-yellow solid; [HSDB] | |
| Record name | Thymol iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
READILY SOL IN CHLOROFORM, ETHER, COLLODION, FIXED & VOLATILE OILS; SLIGHTLY SOL IN ALCOHOL; INSOL IN ALKALINE SOLN, WATER, GLYCEROL | |
| Record name | THYMOL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
REDDISH-BROWN OR REDDISH-YELLOW BULKY POWDER, RED-BROWN CRYSTALS | |
CAS No. |
552-22-7 | |
| Record name | I,I′-[2,2′-Dimethyl-5,5′-bis(1-methylethyl)[1,1′-biphenyl]-4,4′-diyl] dihypoiodite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymol iodide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THYMOL IODIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hypoiodous acid, I,I'-[2,2'-dimethyl-5,5'-bis(1-methylethyl)[1,1'-biphenyl]-4,4'-diyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymol iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-diisopropyl-2,2'-dimethylbiphenyl-4,4'-diyl dihypoiodite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMOL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A51HJM3XSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THYMOL IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/867 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dithymol Diiodide: A Historical and Technical Review of its Medical Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dithymol diiodide, a compound synthesized from thymol and iodine, held a significant place in the physician's armamentarium during the late 19th and early 20th centuries. Primarily utilized as a topical antiseptic and wound dressing, it was lauded for its desiccating and antimicrobial properties. This document provides a comprehensive technical overview of the historical applications of dithymol diiodide in medicine. It details its chemical properties, historical synthesis methods, and its principal applications in wound care and dermatology. While quantitative efficacy data from the era is scarce due to the lack of modern clinical trial methodologies, this guide collates available information on its formulations and perceived therapeutic action. The document also presents diagrams to illustrate the chemical synthesis and the presumed mechanism of action based on historical understanding.
Introduction
Prior to the advent of antibiotics, the management of wounds and infections relied heavily on topical antiseptics. Among these, iodine-containing compounds were prominent. Dithymol diiodide, often known by the trade name Aristol, emerged as a popular iodoform substitute, valued for its apparent lack of toxicity and odor compared to iodoform. This guide delves into the historical medical use of this compound, providing a technical resource for researchers interested in the evolution of antiseptic treatments and the potential for rediscovering historical compounds.
Chemical and Physical Properties
Dithymol diiodide is a mixture of iodine derivatives of thymol, principally dithymol diiodide.[1] It is a reddish-brown or reddish-yellow, bulky, amorphous powder with a slight aromatic odor.[1] It was considered practically insoluble in water and glycerin, slightly soluble in alcohol, and readily soluble in ether, chloroform, and fatty oils.
Table 1: Chemical and Physical Properties of Dithymol Diiodide
| Property | Description |
| Chemical Name | Dithymol diiodide |
| Synonyms | Thymol Iodide, Aristol, Annidalin, Iodistol, Iodothymol[1] |
| Chemical Formula | C₂₀H₂₄I₂O₂ |
| Molecular Weight | 550.2 g/mol |
| Appearance | Reddish-brown or reddish-yellow amorphous powder[1] |
| Odor | Slight aromatic odor |
| Solubility | Insoluble in water; Slightly soluble in alcohol; Soluble in ether, chloroform, collodion, and oils |
| Iodine Content | Approximately 45% |
Historical Synthesis and Experimental Protocols
The synthesis of dithymol diiodide was a significant development in late 19th-century pharmacology. The process, while straightforward in principle, required careful control of reactants to achieve the desired product.
General Synthesis Protocol
The most common method for preparing dithymol diiodide involved the reaction of thymol with iodine in an alkaline solution. The following is a generalized protocol based on historical descriptions:
-
Preparation of Thymol Solution: A solution of thymol is prepared in an aqueous solution of sodium hydroxide. This results in the formation of sodium thymolate.
-
Preparation of Iodine Solution: A solution of iodine and potassium iodide is prepared in water. Potassium iodide is used to increase the solubility of iodine in water.
-
Reaction: The iodine-potassium iodide solution is gradually added to the alkaline thymol solution with constant stirring.
-
Precipitation: Upon addition of the iodine solution, a reddish-brown precipitate of dithymol diiodide is formed.
-
Purification: The precipitate is then washed thoroughly with water to remove any unreacted starting materials and by-products.
-
Drying: The purified dithymol diiodide is then dried, resulting in a fine, amorphous powder.
Historical Medical Applications
Dithymol diiodide was primarily employed as a topical agent for a variety of skin conditions and wounds. Its perceived benefits stemmed from its antiseptic, absorbent, and protective qualities.
Wound Care
As a surgical dressing, dithymol diiodide was used to treat a wide range of wounds, including ulcers, burns, and abscesses. It was applied as a dusting powder, in ointments, or as a component of medicated gauze. The powder form was particularly valued for its ability to absorb wound exudate, creating a dry environment that was believed to inhibit bacterial growth. Historical accounts suggest its use for skin infections, including those caused by Staphylococcus species, at a time when antibiotic options were nonexistent.[2]
Table 2: Historical Formulations of Dithymol Diiodide in Wound Care
| Formulation | Composition | Application |
| Dusting Powder | Pure dithymol diiodide, sometimes mixed with boric acid or talc. | Applied directly to wounds, ulcers, and burns to absorb moisture and provide an antiseptic barrier. |
| Ointment | 10-20% dithymol diiodide in a base of petrolatum, lanolin, or paraffin. | Used for dressing ulcers, burns, and other skin lesions. |
| Collodion Solution | 10% dithymol diiodide in flexible collodion. | Applied as a protective and antiseptic film over minor wounds and abrasions. |
| Oily Solution | 5-10% dithymol diiodide in olive oil or liquid paraffin. | Used for treating burns and for application to mucous membranes. |
Dermatology
In dermatology, dithymol diiodide was used to treat various skin diseases, including eczema, psoriasis, and fungal infections. Its antifungal properties made it a treatment for conditions like ringworm.[1]
Other Applications
Historical texts also mention its use in dentistry as an antiseptic dressing for root canals and in the treatment of periodontal pockets. It was also used in nasal and throat affections, often applied as an insufflation (a fine powder blown into a cavity).
Proposed Mechanism of Action (Historical Perspective)
The therapeutic action of dithymol diiodide was not understood in the detailed biochemical terms of modern pharmacology. However, the prevailing theory was that the compound slowly released iodine upon contact with wound exudates. This gradual release of iodine was thought to be responsible for its antiseptic effect without causing the irritation associated with pure iodine solutions. The thymol component was also known to have antimicrobial properties.
Decline in Use and Modern Perspective
The use of dithymol diiodide declined significantly with the discovery and widespread availability of sulfonamides and penicillin in the mid-20th century. These new systemic antibiotics offered far more effective treatment for bacterial infections. Furthermore, the lack of rigorous clinical trials to support the efficacy of dithymol diiodide, by modern standards, contributed to its obsolescence.
From a modern perspective, the historical use of dithymol diiodide highlights the ingenuity of early pharmaceutical chemistry in addressing the critical need for antimicrobial agents. While no longer in clinical use, the study of such compounds can provide valuable insights into historical medical practices and the evolution of drug development. The broad-spectrum antimicrobial properties of its components, thymol and iodine, are well-established, lending credence to its historical application.[3]
Conclusion
Dithymol diiodide was a cornerstone of topical antiseptic therapy in the pre-antibiotic era. Its synthesis represented a significant advancement in providing a less toxic and more manageable alternative to iodoform. While its use has been superseded by more effective and evidence-based treatments, a technical understanding of its historical application provides valuable context for researchers in the fields of medical history, pharmacology, and drug development. The principles of its formulation and proposed mechanism of action reflect the empirical and observational nature of medicine during its time. Further historical research may yet uncover more detailed quantitative data that could offer a more complete picture of the therapeutic role of this once-important compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Thymol Iodide (CAS Number: 552-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol Iodide, registered under CAS number 552-22-7, is a chemical compound known for its antiseptic and antifungal properties.[1][2] It is a derivative of thymol, a naturally occurring monoterpenoid phenol found in oil of thyme. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and mechanisms of action. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and related fields.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, application, and understanding its biological activity. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₄I₂O₂ | [3][4] |
| Molecular Weight | 550.21 g/mol | [4] |
| Appearance | Reddish-brown or reddish-yellow, bulky powder. | [5] |
| Odor | Slight aromatic odor. | [5] |
| Melting Point | 69 °C | [] |
| Boiling Point | 479.0 ± 55.0 °C (Predicted) | |
| Density | 1.617 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water and glycerol; slightly soluble in alcohol; readily soluble in chloroform, ether, collodion, and fixed or volatile oils. | [2][5][7] |
| Stability | Stable under normal conditions, but may be light sensitive. Loses iodine on prolonged exposure to light. | [5] |
| InChI Key | SHOKWSLXDAIZPP-UHFFFAOYSA-N | |
| SMILES | CC(C)c1cc(c(C)cc1OI)-c2cc(C(C)C)c(OI)cc2C |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. While a specific USP monograph for this compound is not available, the following protocols are based on standard analytical methods and the available information for thymol and related iodinated compounds.[1]
Determination of Melting Point
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.
-
Procedure:
-
A small sample of this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample.
-
The tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C per minute initially.
-
As the temperature approaches the expected melting point (69 °C), the heating rate is reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
-
For a pure substance, the melting range should be narrow (0.5-1 °C).
-
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance, spatulas, various solvents (water, ethanol, chloroform, ether).
-
Procedure:
-
Approximately 10 mg of this compound is weighed and placed into each of four separate test tubes.
-
To the first test tube, 1 mL of distilled water is added.
-
To the second, third, and fourth test tubes, 1 mL of ethanol, chloroform, and ether are added, respectively.
-
Each tube is vortexed for 30 seconds.
-
The tubes are visually inspected for the dissolution of the solid.
-
Observations are recorded as "insoluble," "slightly soluble," or "readily soluble."
-
Assay for Iodine Content
The official preparation of this compound should contain not less than 43% iodine.[3][5][8] A titrimetric method can be employed for this determination.
-
Apparatus: Erlenmeyer flask, burette, analytical balance, pipettes.
-
Reagents: 0.1 N sodium thiosulfate solution, potassium iodide solution, starch indicator solution.
-
Procedure:
-
Accurately weigh approximately 0.5 g of this compound and transfer it to an Erlenmeyer flask.
-
Dissolve the sample in a suitable organic solvent that does not react with the reagents (e.g., chloroform).
-
Add 10 mL of potassium iodide solution.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration dropwise until the blue color disappears.
-
The volume of sodium thiosulfate solution used is recorded, and the percentage of iodine is calculated.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key chemical and biological processes related to this compound.
Synthesis of this compound
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. sterislifesciences.com [sterislifesciences.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. eskayiodine.com [eskayiodine.com]
- 5. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scielo.br [scielo.br]
An In-depth Technical Guide to the Solubility of Thymol Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of thymol iodide, a compound with a history of use as an antiseptic and antifungal agent. Understanding its solubility profile in various organic solvents is critical for its formulation, analysis, and application in pharmaceutical and research settings. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and illustrates the logical workflow of such a procedure.
Core Topic: Solubility of this compound
This compound (C₂₀H₂₄I₂O₂), also known as dithymol diiodide, is a reddish-brown or reddish-yellow bulky powder with a slight aromatic odor.[1] Its utility in various applications is intrinsically linked to its solubility characteristics. This guide focuses on its solubility in common organic solvents, a key parameter for formulation development, purification processes, and analytical method development.
Quantitative Solubility Data
The solubility of this compound is qualitatively well-documented, though precise quantitative data in scientific literature is sparse. The following table summarizes the available quantitative and qualitative solubility information for this compound in a range of organic and aqueous solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |
| Chloroform | Readily Soluble, Very Soluble, Freely Soluble[1][2] | Data not available in searched literature |
| Ether | Readily Soluble, Very Soluble, Freely Soluble[1][2] | Data not available in searched literature |
| Ethanol | Slightly Soluble[1] | < 1 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | Insoluble or Slightly Soluble[3] | < 1 mg/mL[3] |
| Collodion | Readily Soluble[1] | Data not available in searched literature |
| Fixed and Volatile Oils | Readily Soluble[1] | Data not available in searched literature |
| Glycerol | Insoluble[1] | Data not available in searched literature |
| Water | Insoluble[2] | < 0.1 mg/mL[3] |
| Alkaline Solutions | Insoluble[1] | Data not available in searched literature |
Experimental Protocols
While a specific, standardized protocol for the determination of this compound solubility is not extensively detailed in the available literature, a robust methodology can be adapted from general principles of solubility testing for pharmaceutical compounds. The following is a detailed, adaptable protocol based on the gravimetric method, a reliable and widely used technique for solubility determination.
Protocol: Determination of this compound Solubility by the Gravimetric Method
1. Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.
2. Materials:
-
This compound powder
-
Selected organic solvent (e.g., Chloroform, Ether, Ethanol)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Drying oven or vacuum desiccator
3. Procedure:
-
Solvent Saturation:
-
Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a filter or a small amount of glass wool.
-
For volatile solvents, this step should be performed as quickly as possible to minimize solvent evaporation.
-
-
Separation of Undissolved Solute:
-
To ensure the complete removal of any undissolved this compound, centrifuge the collected supernatant at a high speed (e.g., 5000 rpm for 15 minutes).
-
Alternatively, or in addition, filter the supernatant through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) into a pre-weighed container.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Transfer a precise volume of the clear, saturated solution into the pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the decomposition point of this compound may be used.
-
Once the solvent is completely evaporated, place the container in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the container with the dried this compound residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.
-
The solubility can then be expressed in various units, such as g/100mL or mg/mL, using the following formula:
Solubility (g/100mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100
-
4. Analytical Method for Concentration Determination (Alternative to Gravimetric Analysis):
For a more precise determination, especially for lower solubilities, the concentration of this compound in the saturated solution can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. This would involve creating a calibration curve with standard solutions of known this compound concentrations.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical relationships in this compound solubility studies.
References
Spectroscopic and Synthetic Elucidation of Thymol Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol iodide, known chemically as dithymol diiodide, is a compound synthesized from thymol, a natural monoterpenoid phenol. It has historical use as an antiseptic and antifungal agent. This technical guide provides a detailed overview of the spectroscopic characteristics and a generalized synthetic protocol for this compound. Due to the limited availability of published experimental spectra for dithymol diiodide, this guide presents predicted spectroscopic data based on the known structure and the spectral characteristics of its precursor, thymol. This information is intended to serve as a valuable resource for researchers in drug development and chemical synthesis.
Experimental Protocols
Synthesis of this compound (Dithymol Diiodide)
The synthesis of this compound is achieved through the oxidative coupling of thymol in the presence of iodine. The following is a generalized protocol based on established chemical principles for the formation of dithymol diiodide.
Materials:
-
Thymol
-
Sodium Hydroxide (NaOH)
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Distilled Water
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Thymolate Solution: Dissolve a specific molar equivalent of thymol in an aqueous solution of sodium hydroxide. This deprotonates the phenolic hydroxyl group of thymol to form the sodium thymolate salt, which is more reactive.
-
Preparation of the Iodine-Potassium Iodide Solution: Separately, dissolve iodine in an aqueous solution of potassium iodide. The potassium iodide aids in the dissolution of iodine through the formation of the triiodide ion (I₃⁻).
-
Reaction: Slowly add the iodine-potassium iodide solution to the stirred thymolate solution at room temperature. The reaction is an oxidative coupling where the iodine acts as an oxidizing agent.
-
Precipitation and Isolation: The product, this compound, is insoluble in the aqueous reaction mixture and will precipitate out as a reddish-brown solid. The precipitate is collected by vacuum filtration and washed with distilled water to remove any unreacted salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.
-
Drying: The purified this compound is dried under vacuum over a desiccant like anhydrous sodium sulfate to remove any residual solvent.
Data Presentation
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound (dithymol diiodide). These predictions are based on the expected structural changes from the thymol precursor.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |
| ~ 7.0 - 7.5 | Singlet | 2H | Aromatic C-H | The exact shift will depend on the position of the C-C bond. |
| ~ 3.0 - 3.5 | Septet | 2H | -CH(CH₃)₂ | Isopropyl methine proton. |
| ~ 2.0 - 2.5 | Singlet | 6H | Ar-CH₃ | Methyl protons on the aromatic ring. |
| ~ 1.0 - 1.5 | Doublet | 12H | -CH(CH₃)₂ | Isopropyl methyl protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 150 - 155 | Aromatic | C-O |
| ~ 130 - 140 | Aromatic | C-C (quaternary) |
| ~ 125 - 130 | Aromatic | C-H |
| ~ 90 - 100 | Aromatic | C-I |
| ~ 30 - 35 | Aliphatic | -CH(CH₃)₂ |
| ~ 20 - 25 | Aliphatic | -CH(CH₃)₂ |
| ~ 15 - 20 | Aliphatic | Ar-CH₃ |
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Notes |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (from isopropyl and methyl groups) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1200 - 1000 | C-O stretch | Aryl ether-like linkage |
| 600 - 500 | C-I stretch | |
| Absent | ~ 3600 - 3200 | O-H stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 550.21 | [M]⁺ | Molecular ion peak corresponding to the formula C₂₀H₂₄I₂O₂. |
| 423.21 | [M - I]⁺ | Loss of one iodine atom. |
| 296.21 | [M - 2I]⁺ | Loss of both iodine atoms. |
| 149.22 | [C₁₀H₁₃O]⁺ | Fragment corresponding to a thymol-like radical cation. |
| 135.20 | [C₉H₁₁O]⁺ | Further fragmentation of the thymol-like unit. |
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Conclusion
The Rise and Fall of a Forgotten Antiseptic: A Technical History of Thymol Iodide
For decades at the turn of the 20th century, thymol iodide, a reddish-brown powder with a faint aromatic scent, held a prominent place in the physician's arsenal as a topical antiseptic. A derivative of the well-known phenol, thymol, and the potent halogen, iodine, it was developed as a less irritating alternative to elemental iodine. This technical guide delves into the discovery, synthesis, and historical application of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. While its use was largely empirical and has since been superseded by more effective agents, an examination of its history offers valuable insights into the evolution of antiseptic medicine.
Historical Context and Discovery
This compound emerged in an era of burgeoning understanding of germ theory, largely propelled by the work of pioneers like Joseph Lister. The antiseptic properties of both thymol, a natural phenol derived from thyme oil, and iodine were well-recognized. However, the direct application of iodine could be caustic and irritating to tissues. This created a need for a compound that could deliver the antimicrobial benefits of iodine in a less aggressive form.
This compound, also known by the trade name Aristol, was introduced as a dusting powder for wounds, ulcers, and various skin conditions. It was believed to combine the antiseptic qualities of its parent molecules, slowly releasing iodine upon contact with wound exudate to exert its antimicrobial effect. Its use was widespread in the late 19th and early 20th centuries, valued for its desiccating and antiseptic properties. However, its application was based more on clinical observation and tradition rather than the rigorous, quantitative scientific evaluation that is standard today.
Synthesis of this compound
The primary method for synthesizing this compound was established by Messinger and Vortmann in 1889. The process involves the treatment of a thymol solution in an alkaline medium with an iodine-potassium iodide solution.[1]
Experimental Protocol: Synthesis of this compound (after Messinger and Vortmann, 1889)
-
Preparation of Thymol Solution: A solution of thymol is prepared by dissolving it in an aqueous solution of sodium hydroxide. This deprotonates the hydroxyl group of the thymol, forming sodium thymolate, which is soluble in water.
-
Preparation of Iodine Solution: A solution of iodine is prepared by dissolving elemental iodine in an aqueous solution of potassium iodide. The potassium iodide facilitates the dissolution of iodine through the formation of the triiodide ion (I₃⁻).
-
Reaction: The iodine-potassium iodide solution is then added to the alkaline thymol solution. This results in the iodination of the thymol molecule. The resulting product, this compound, is a mixture of iodine derivatives of thymol, principally dithymol diiodide.
-
Precipitation and Purification: this compound precipitates out of the solution as a reddish-brown powder. The precipitate is then collected, washed to remove impurities, and dried. The official preparation was specified to contain not less than 43% iodine.[1]
Proposed Mechanism of Antiseptic Action
The antiseptic properties of this compound are attributed to the combined effects of its constituent parts: iodine and thymol. The prevailing theory during its use was that the compound would slowly decompose upon contact with wound surfaces, gradually releasing iodine.
-
Iodine's Role: The liberated iodine was believed to be the primary antimicrobial agent. Iodine is a potent oxidizing agent that disrupts microbial cells by iodinating proteins and inactivating enzymes. It is also thought to interfere with the nucleic acid structure of microorganisms.
-
Thymol's Role: Thymol, being a phenol, possesses its own antiseptic properties. It is known to disrupt the cell membranes of bacteria, leading to leakage of intracellular components and cell death. In the context of this compound, it was also suggested that the thymol component could enhance the penetration of the compound into the skin.
Quantitative Data on Antimicrobial Activity
A significant challenge in creating a modern technical profile for this compound is the lack of quantitative antimicrobial data from the historical period of its use. The evaluation of antiseptics in the late 19th and early 20th centuries was not standardized, and concepts like Minimum Inhibitory Concentration (MIC) were not routinely determined as they are today.
To provide some context for the antiseptic potential of this class of compounds, the following tables summarize modern quantitative data for thymol, the precursor to this compound. It is crucial to note that these data are for thymol alone and not this compound. The actual antimicrobial activity of this compound may have differed.
| Table 1: Minimum Inhibitory Concentration (MIC) of Thymol against various Microorganisms | |
| Microorganism | MIC (µg/mL) |
| Escherichia coli | 187.5 |
| Staphylococcus aureus | 310 |
| Candida albicans | 16.3 |
| Streptococcus pyogenes | 1.9 |
| Streptococcus mutans | 3.6 |
| Porphyromonas gingivalis | 32 |
| Aggregatibacter actinomycetemcomitans | 32 |
| Table 2: Minimum Bactericidal Concentration (MBC) of Thymol against various Microorganisms | |
| Microorganism | MBC (µg/mL) |
| Escherichia coli | 375 |
| Staphylococcus aureus | Not specified in reviewed literature |
| Clostridium perfringens | 750 |
| Salmonella Typhimurium | 750 |
| Salmonella Pullorum | 750 |
Historical Experimental Protocols for Antiseptic Evaluation
-
Preparation of Bacterial Cultures: Pure cultures of pathogenic bacteria, a technique pioneered by Robert Koch, would be grown in a liquid medium such as nutrient broth.
-
Antiseptic Preparation: The antiseptic, in this case, this compound powder, would be suspended or dissolved in a suitable carrier to create various concentrations.
-
Inoculation and Observation: A standardized amount of the bacterial culture would be added to test tubes containing different concentrations of the antiseptic. These tubes would then be incubated.
-
Assessment of Growth: After incubation, the tubes would be visually inspected for turbidity, an indicator of bacterial growth. The lowest concentration of the antiseptic that prevented visible growth would be considered the effective concentration.
-
Comparative Studies: The efficacy of the new antiseptic would often be compared to that of an established antiseptic, most commonly phenol (carbolic acid). This "carbolic acid coefficient" was an early attempt to standardize the measurement of antiseptic potency.
Conclusion
This compound represents a fascinating chapter in the history of antiseptic medicine. Born from the need for a gentler yet effective topical antimicrobial, its use was widespread for several decades. While it has been relegated to the annals of medical history, a review of its synthesis, proposed mechanism, and the historical context of its use provides valuable insights for modern drug development. The story of this compound underscores the importance of rigorous, quantitative evaluation in the development of antimicrobial agents and highlights the significant advancements in microbiological and pharmacological sciences over the past century.
References
Thymol Iodide: An In-depth Technical Guide to its Antifungal and Antibacterial Spectrum
Disclaimer: Modern, peer-reviewed scientific literature lacks specific quantitative data on the antifungal and antibacterial spectrum of thymol iodide as a distinct compound. Its historical use as an antiseptic has been predicated on the well-established antimicrobial properties of its constituent components: thymol and iodine. This guide provides a comprehensive overview of the antimicrobial activity of thymol, the primary bioactive organic component of this compound, supplemented with information on the antimicrobial actions of iodine.
Introduction to this compound
This compound is a compound derived from thymol and iodine, historically employed as a topical antiseptic and dusting powder for wounds and skin infections.[1][2] Its use was largely empirical, based on the recognized antimicrobial activities of thymol, a natural phenol found in thyme oil, and iodine, a well-known disinfectant.[2] While contemporary medical literature provides minimal evidence to support its clinical efficacy with rigorous scientific evaluation, an examination of its components offers insight into its presumed antimicrobial action.[1][2] The active iodine component is believed to disrupt microbial protein and nucleic acid structures, while thymol is thought to enhance skin penetration.[3]
Antifungal and Antibacterial Spectrum of Thymol
Thymol has demonstrated a broad spectrum of antimicrobial activity against various fungal and bacterial pathogens. The following tables summarize the available quantitative data from in vitro studies.
Antibacterial Spectrum of Thymol
| Bacterium | Strain | Test Method | MIC (μg/mL) | MBC (μg/mL) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | MTCC 96 | Broth Dilution | 62.5 | - | 25 ± 0.98 | [4] |
| Staphylococcus aureus | MRSA | Broth Microdilution | 250 | - | - | [5] |
| Streptococcus mutans | MTCC 890 | Broth Dilution | 125 | - | 17 ± 0.79 | [4] |
| Bacillus subtilis | MTCC 121 | Broth Dilution | 125 | - | 15 ± 0.68 | [4] |
| Escherichia coli | MTCC 723 | Broth Dilution | 250 | - | 13 ± 0.51 | [4] |
| Escherichia coli | - | Broth Microdilution | 187.5 | 375 | - | [6] |
| Pseudomonas aeruginosa | - | Broth Microdilution | 500 | - | - | [7] |
| Salmonella Typhimurium | - | Broth Microdilution | 125 | - | - | [5] |
| Acinetobacter baumannii | - | Broth Microdilution | 125 | - | - | [5] |
| Streptococcus iniae | HT strain | Gradient Dilution | 128 | 256 | - | [8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note that zone of inhibition values are dependent on the concentration of thymol used.
Antifungal Spectrum of Thymol
| Fungus | Strain | Test Method | MIC (μg/mL) | MFC (μg/mL) | Reference |
| Candida albicans | Clinical Isolates | Microdilution | 39 | - | [9] |
| Candida tropicalis | Clinical Isolates | Microdilution | 78 | - | [9] |
| Candida krusei | Clinical Isolates | Microdilution | 39 | - | [9] |
| Fusarium graminearum | 59 Isolates | - | EC50: 26.3 | - | [10] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half maximal effective concentration.
Mechanism of Action of Thymol
Thymol's antimicrobial activity is primarily attributed to its ability to disrupt the microbial cell membrane. Its phenolic nature allows it to partition into the lipid bilayer, altering its structure and increasing its permeability. This leads to the leakage of intracellular components, such as ions and ATP, and ultimately results in cell death.[11][12]
In fungi, thymol has been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[10] This disruption further compromises membrane integrity and function.
Caption: Proposed mechanism of thymol's antimicrobial action.
Antimicrobial Properties of Iodine
Iodine, the other key component of this compound, is a potent broad-spectrum antimicrobial agent. Its mechanism of action involves the direct iodination of microbial proteins and fatty acids, leading to the inhibition of essential enzymes and the disruption of cellular structures. Iodine is effective against a wide range of bacteria, viruses, fungi, and spores.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of thymol's antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial susceptibility.[13]
Broth Microdilution Method:
-
Preparation of Thymol Stock Solution: A stock solution of thymol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of thymol in which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Reading Results: The MBC/MFC is the lowest concentration of thymol that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[13]
Conclusion
While this compound itself lacks a robust body of modern scientific evidence to quantify its antimicrobial spectrum, its historical use is supported by the well-documented, broad-spectrum antifungal and antibacterial properties of its primary component, thymol. Thymol exhibits significant in vitro activity against a wide range of pathogenic bacteria and fungi, primarily by disrupting their cell membranes. The presence of iodine in this compound would theoretically contribute to its antiseptic properties through its own potent and broad-spectrum antimicrobial mechanisms. Future research is warranted to specifically evaluate the antimicrobial efficacy of this compound and to investigate any potential synergistic effects between thymol and iodine within this compound.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Articles [globalrx.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria [mdpi.com]
- 6. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Antibacterial Activity of Thymol Against Drug-Resistant Streptococcus iniae and Its Protective Effect on Channel Catfish (Ictalurus punctatus) [frontiersin.org]
- 9. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Fungicidal Activity of Thymol against Fusarium graminearum via Inducing Lipid Peroxidation and Disrupting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Antibacterial Activity and Mode of Action of Thymol-Loaded Chitosan Nanoparticles Against Plant Bacterial Pathogen Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Thymol Iodide's Antifungal Mechanism of Action: A Technical Whitepaper
Introduction
Thymol iodide, a compound synthesized from thymol and iodine, has a history of use as an antiseptic and antifungal agent.[1][2] While its empirical use is documented, a detailed, contemporary understanding of its core mechanism of action against fungi at a molecular level is not extensively characterized in recent scientific literature. This technical guide synthesizes the known antifungal properties of its constituent components—thymol and iodine—to propose a comprehensive mechanism of action for this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.
The proposed mechanism suggests that this compound exerts a multi-pronged antifungal effect, leveraging the distinct yet potentially synergistic actions of thymol and iodine. The thymol moiety primarily targets the fungal cell membrane and its critical components, while the iodine component inflicts broader damage through oxidation and disruption of essential macromolecules.[3]
Proposed Core Mechanism of Action
The antifungal activity of this compound is likely a composite of the individual actions of thymol and iodine, potentially enhanced by their combined chemical nature. The lipophilic thymol component may facilitate the transport of the molecule across the fungal cell membrane, allowing the iodine to exert its potent antimicrobial effects intracellularly.
1. Disruption of Fungal Cell Membrane Integrity by the Thymol Moiety
A primary and well-documented antifungal action of thymol is the disruption of the fungal cell membrane's structure and function. This is achieved through several interconnected processes:
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Thymol has been shown to interfere with the ergosterol biosynthesis pathway.[4][5] This disruption leads to a decrease in ergosterol content, resulting in altered membrane permeability and, ultimately, cell lysis.
-
Increased Membrane Permeability: By intercalating with the lipid bilayer, thymol disrupts the packing of fatty acyl chains, leading to an increase in membrane fluidity and permeability. This compromises the cell's ability to maintain its internal environment, causing leakage of essential ions and small molecules, and contributing to cell death.
2. Broad-Spectrum Macromolecular Damage by the Iodine Moiety
Iodine is a potent oxidizing agent with a broad spectrum of antimicrobial activity. Its primary mechanism involves the disruption of proteins and nucleic acids.[3] Free iodine can rapidly penetrate the fungal cell and is thought to cause:
-
Oxidation of Cellular Components: Iodine oxidizes key amino acids (such as cysteine and methionine), nucleotides, and fatty acids. This leads to the denaturation of essential enzymes and structural proteins, as well as damage to DNA and RNA, thereby inhibiting vital cellular processes.[6][7]
-
Disruption of Electron Transport and Energy Production: By denaturing enzymes involved in the respiratory chain, iodine can disrupt cellular respiration and ATP synthesis, leading to a rapid cessation of metabolic activity.
3. Induction of Oxidative Stress
Both thymol and iodine are implicated in the generation of reactive oxygen species (ROS) within fungal cells.[3] This leads to a state of severe oxidative stress, characterized by:
-
Lipid Peroxidation: Increased ROS levels can lead to the peroxidation of polyunsaturated fatty acids in the cell membrane, further compromising its integrity and function.
-
Damage to Proteins and Nucleic Acids: ROS can cause oxidative damage to proteins and DNA, contributing to loss of function and genetic instability.
4. Potential for Synergistic Action
The combination of thymol and iodine in a single molecule may lead to synergistic or additive antifungal effects. The membrane-disrupting action of thymol could facilitate the entry of the compound into the fungal cell, thereby increasing the intracellular concentration of iodine and enhancing its cytotoxic effects.
Quantitative Data on Antifungal Activity
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference(s) |
| Aspergillus niger | 250 | 500 | - | [8] |
| Penicillium commune | 250 | 500 | - | [8] |
| Fusarium graminearum | - | - | 26.3 (average for 59 isolates) | [4] |
| Candida albicans | 39 | - | - | [9] |
| Candida krusei | 39 | - | - | [9] |
| Candida tropicalis | 78 | - | - | [9] |
| Microsporum canis | 4.8–9.7 | 9.7–31 | - | [10] |
| Aspergillus awamori | - | - | 2.2-2.3 (log10 mg/L) | [1] |
| Botrytis aclada | - | - | - | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the antifungal activity of compounds like thymol.
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
-
Methodology: The broth microdilution method is commonly used.
-
A serial two-fold dilution of the test compound (e.g., thymol dissolved in a suitable solvent like ethanol) is prepared in a 96-well microtiter plate containing a fungal growth medium (e.g., Sabouraud Dextrose Broth).
-
Each well is inoculated with a standardized fungal suspension (e.g., 10^6 CFU/mL).
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[10][11]
-
2. Ergosterol Content Assay
-
Methodology:
-
Fungal cells are cultured with and without the test compound.
-
The cells are harvested, and the cell pellets are saponified with alcoholic potassium hydroxide.
-
The non-saponifiable fraction, containing ergosterol, is extracted with n-heptane.
-
The ergosterol content in the extract is quantified spectrophotometrically by scanning the absorbance between 230 and 300 nm. The presence of two characteristic peaks at 281.5 nm and 290 nm, and a shoulder at 272 nm, is indicative of ergosterol. The amount of ergosterol is calculated based on the absorbance values.[9]
-
3. Assessment of Cell Membrane Integrity (Propidium Iodide Staining)
-
Methodology:
-
Fungal hyphae or cells are treated with the test compound for a specified duration.
-
The cells are then incubated with a solution of propidium iodide (PI).
-
PI is a fluorescent dye that can only enter cells with compromised membranes.
-
The stained cells are observed under a fluorescence microscope. The presence of red fluorescence indicates damage to the cell membrane.[4][11]
-
Visualizations
Diagram 1: Proposed Antifungal Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of this compound against fungi.
Diagram 2: Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for MIC and MFC determination.
Diagram 3: Logical Relationship of Cellular Targets
Caption: Interplay of thymol and iodine components on fungal targets.
Conclusion
The antifungal mechanism of this compound is proposed to be a robust, multi-target process that combines the membrane-disrupting capabilities of thymol with the broad-spectrum oxidative damage induced by iodine. This dual action likely hinders the development of fungal resistance and results in potent fungicidal activity. While further research is required to fully elucidate the specific interactions and potential synergistic effects within the this compound molecule, the existing evidence for its constituent components provides a strong foundation for its continued investigation and potential development as a valuable antifungal agent. This whitepaper serves as a guide for researchers to build upon this foundational knowledge in their efforts to combat fungal infections.
References
- 1. Antifungal Activity of Thymol against Aspergillus awamori and Botrytis aclada Isolated from Stored Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Articles [globalrx.com]
- 4. The Fungicidal Activity of Thymol against Fusarium graminearum via Inducing Lipid Peroxidation and Disrupting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Antifungal Activity of Thymol against the Main Fungi Causing Fruit Rot in In Vitro Conditions [mdpi.com]
- 9. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Understanding the Stability and Degradation of Thymol Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymol iodide, a compound synthesized from thymol and iodine, has a history of use as an antiseptic and disinfectant. Its efficacy and safety are intrinsically linked to its stability. This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of this compound. Due to a notable lack of in-depth, publicly available stability studies, this document synthesizes known qualitative data, outlines potential degradation pathways based on chemical principles, and provides generalized experimental protocols for stability-indicating studies in line with regulatory expectations. This guide aims to be a foundational resource for researchers and professionals in drug development, highlighting the need for further investigation into the stability profile of this compound.
Introduction
This compound, also known by synonyms such as dithymol diiodide, is a reddish-brown powder with a slight aromatic odor.[1] It is practically insoluble in water but soluble in organic solvents like chloroform and ether.[1] Historically, it has been utilized for its antiseptic properties. The stability of any active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Degradation of an API can lead to loss of potency, altered bioavailability, and the formation of potentially toxic byproducts. For this compound, an iodine-containing aromatic compound, understanding its stability profile under various environmental conditions is paramount for formulation development, defining storage conditions, and establishing a valid shelf-life.
This guide summarizes the known stability information for this compound, details general methodologies for conducting comprehensive stability studies, and proposes potential degradation pathways.
Physicochemical Properties and Known Stability Profile
This compound's stability is significantly influenced by its physical and chemical characteristics. The available data, primarily from safety data sheets and chemical compendia, provide a qualitative understanding of its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₂₀H₂₄I₂O₂ | |
| Molecular Weight | 550.21 g/mol | |
| Appearance | Reddish-brown or reddish-yellow powder | [1] |
| Odor | Slight aromatic odor | [1] |
| Solubility | Insoluble in water; Soluble in chloroform and ether; Slightly soluble in alcohol. | [1] |
| Storage Conditions | Keep refrigerated (2-8°C), in tightly closed, light-resistant containers. | [2] |
Known Instabilities
The primary degradation factor identified for this compound is its sensitivity to light and heat.
-
Photostability: this compound is known to be light-sensitive and will lose iodine upon exposure to light.[1] This is a critical consideration for packaging and storage.
-
Thermal Stability: The compound is also sensitive to heat. Hazardous decomposition products upon heating include carbon oxides and hydrogen iodide.[2]
Currently, there is a lack of publicly available quantitative data from systematic forced degradation studies to precisely define the kinetics and extent of degradation under specific light and thermal conditions.
Potential Degradation Pathways
In the absence of specific studies on this compound, potential degradation pathways can be inferred from the general chemical behavior of iodinated phenols and related compounds. The primary degradation route is likely the cleavage of the carbon-iodine bond.
Caption: Hypothetical Degradation Pathways of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to break the C-I bond, leading to the formation of free radicals. This would result in the liberation of elemental iodine, which is consistent with the observation that the compound "loses iodine." The remaining organic moiety could undergo further reactions, such as dimerization or reaction with oxygen.
Thermal Degradation
Elevated temperatures can also induce the homolytic cleavage of the C-I bond, releasing iodine vapor. At higher temperatures, further decomposition of the aromatic structure could lead to the formation of carbon oxides.
Oxidative Degradation
Although not explicitly documented, this compound may be susceptible to oxidation, particularly in the presence of common pharmaceutical oxidants (e.g., peroxides). Oxidation could potentially target the phenolic hydroxyl group or the aromatic ring, leading to the formation of quinone-type structures or ring-opened products.
Hydrolytic Degradation
The stability of this compound in aqueous media at different pH values has not been reported. While generally insoluble in water, hydrolysis could occur in suspension or in the presence of co-solvents. Under acidic or basic conditions, the ether linkage in the dimeric structure (dithymol diiodide) could be susceptible to cleavage.
Experimental Protocols for Stability and Degradation Studies
To address the gap in knowledge, rigorous stability testing of this compound is necessary. The following sections outline general experimental protocols for forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. These protocols would need to be adapted and optimized specifically for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.
Caption: General Workflow for a Forced Degradation Study.
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Proposed Experimental Conditions | Sampling Time Points |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 hours |
| Oxidative | 3% H₂O₂ at room temperature | 0, 2, 4, 8, 24 hours |
| Thermal (Solid) | 80°C in a controlled oven | 0, 1, 3, 7 days |
| Photolytic (Solid) | ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter) | End of exposure |
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration. For solid-state studies, use the pure API.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample should be stored under protected conditions (e.g., 2-8°C, protected from light).
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Quantify the amount of this compound remaining and any degradation products formed. The peak purity of the this compound peak should be assessed to ensure no co-eluting degradants.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the decrease in the active ingredient due to degradation. A reverse-phase HPLC method with UV detection would be a suitable starting point.
Table 3: Starting Parameters for a Stability-Indicating HPLC Method
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220-400 nm) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Method Development: The mobile phase composition and gradient should be optimized to achieve adequate separation between the this compound peak and all degradation product peaks generated during the forced degradation studies.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion and Future Directions
The stability of this compound is a critical area that requires significant further investigation. Current knowledge is limited to qualitative observations of its sensitivity to light and heat. For its potential use in modern pharmaceutical formulations, a thorough understanding of its degradation pathways and the development of validated stability-indicating methods are essential.
The proposed experimental protocols in this guide provide a framework for initiating comprehensive stability studies on this compound. The data generated from such studies would be invaluable for:
-
Elucidating the definitive degradation pathways.
-
Identifying and characterizing degradation products.
-
Establishing appropriate storage conditions and shelf-life.
-
Developing stable and effective pharmaceutical formulations.
It is recommended that future research focuses on conducting systematic forced degradation studies and utilizing modern analytical techniques to build a robust stability profile for this compound. This will be a critical step in ensuring the quality, safety, and efficacy of any potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Dithymol Diiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithymol diiodide, also known as thymol iodide, is a reddish-brown or yellow crystalline powder. It is synthesized from thymol, a natural monoterpenoid phenol. This document provides detailed experimental procedures for the laboratory-scale preparation of dithymol diiodide, along with its physicochemical properties and characterization data. The primary method of synthesis involves the treatment of an alkaline solution of thymol with an iodine-potassium iodide solution.[1] Dithymol diiodide is noted for its antiseptic properties and has applications in various pharmaceutical and industrial fields. It is important to note that the commercial product is often a mixture of iodine derivatives of thymol, with the principal component being dithymol diiodide, and should contain no less than 43% iodine.[1][2]
Physicochemical Properties and Characterization
A summary of the key physical and chemical properties of dithymol diiodide is presented below. This data is essential for its identification, handling, and quality control.
| Property | Value |
| Molecular Formula | C₂₀H₂₄I₂O₂ |
| Molecular Weight | 550.21 g/mol |
| Appearance | Reddish-brown or yellow crystalline powder.[1] |
| Melting Point | Approximately 69 °C |
| Solubility | Soluble in chloroform and ether. Slightly soluble in alcohol. Insoluble in water. |
| Stability | Stable under normal conditions, but sensitive to light.[1] |
| Storage | Store in a cool, dark place in a tightly sealed, light-resistant container. |
Experimental Protocols
The following protocol outlines the step-by-step procedure for the synthesis of dithymol diiodide.
Materials and Reagents
-
Thymol (C₁₀H₁₄O)
-
Sodium Hydroxide (NaOH)
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Distilled Water
-
Ethanol (for purification)
-
Dichloromethane (for extraction)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
-
Reaction flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
The synthesis of dithymol diiodide is based on the iodination of thymol in an alkaline medium.
Preparation of Alkaline Thymol Solution:
-
Dissolve a specific molar equivalent of thymol in an aqueous solution of sodium hydroxide. The concentration of the sodium hydroxide solution should be sufficient to completely dissolve the thymol, forming the sodium salt of thymol.
Preparation of Iodine-Potassium Iodide Solution:
-
In a separate beaker, dissolve iodine in an aqueous solution of potassium iodide. The potassium iodide is used to increase the solubility of iodine in water through the formation of the triiodide ion (I₃⁻).
Reaction:
-
Slowly add the iodine-potassium iodide solution to the alkaline thymol solution with constant stirring.
-
The reaction mixture will turn cloudy, and a precipitate of dithymol diiodide will form.
-
Continue stirring for a specified period to ensure the completion of the reaction. The exact reaction time may vary and should be monitored, for example, by thin-layer chromatography.
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with distilled water to remove any unreacted salts.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane.
-
Wash the organic solution with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified dithymol diiodide.
-
The final product can be further purified by recrystallization from a suitable solvent such as ethanol.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of dithymol diiodide.
Caption: Experimental workflow for the synthesis of dithymol diiodide.
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of thymol is a strong activating group, directing the substitution to the ortho and para positions. In the alkaline medium, the phenoxide ion is formed, which is even more strongly activating. The iodine molecule acts as the electrophile. The likely mechanism involves the formation of a diiodinated thymol intermediate, which then undergoes oxidative coupling to form the dimeric dithymol diiodide.
Caption: Proposed reaction mechanism for dithymol diiodide formation.
References
Application Notes and Protocols: Preparation of Thymol Iodide for Antifungal Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol iodide, a compound derived from thymol and iodine, has a history of use as an antiseptic and disinfectant.[1] Its constituent components suggest potential antifungal properties, with iodine known to disrupt microbial protein and nucleic acid structure and thymol exhibiting broad-spectrum antimicrobial activity.[2] However, a significant challenge in evaluating the antifungal efficacy of this compound in vitro is its poor solubility in aqueous media and common organic solvents, which complicates the preparation of standardized solutions for susceptibility testing.[1]
These application notes provide a detailed protocol for the preparation and antifungal susceptibility testing of this compound. Given its low solubility, a suspension-based broth microdilution method is described, adapted from established protocols for poorly soluble compounds and the well-studied antifungal agent, thymol. Additionally, this document summarizes available data on the antifungal activity of the related compound, thymol, and outlines the general antifungal mechanism of iodine-containing compounds.
Data Presentation
| Fungal Species | Thymol MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 39 - 125 | [3][4] |
| Candida krusei | 39 | [4] |
| Candida tropicalis | 78 | [4] |
| Aspergillus niger | 250 | [5] |
| Penicillium commune | 250 | [5] |
| Cryptococcus neoformans | (Not specified, but fungicidal activity noted) | [6] |
Experimental Protocols
Preparation of this compound Stock Suspension
Due to the insolubility of this compound in water, ethanol, and DMSO[1], a stock suspension must be prepared. The use of a small amount of a non-ionic surfactant like Tween 80 is recommended to improve the dispersion of the compound in the aqueous medium.
Materials:
-
This compound powder
-
Sterile distilled water
-
Tween 80 (Polysorbate 80)
-
Sterile magnetic stir bar and stir plate
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Accurately weigh 10 mg of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Prepare a 0.5% (v/v) solution of Tween 80 in sterile distilled water.
-
Add 10 mL of the sterile 0.5% Tween 80 solution to the conical tube containing the this compound. This creates a stock suspension of 1 mg/mL (1000 µg/mL).
-
Add a sterile magnetic stir bar to the tube.
-
Place the tube on a magnetic stir plate and stir vigorously for at least 30 minutes to ensure the powder is well-dispersed.
-
For a more uniform suspension, sonicate the tube for 15-30 minutes.
-
Visually inspect the suspension for any large aggregates. If present, continue stirring or sonicating.
-
This stock suspension should be prepared fresh on the day of the experiment and vortexed immediately before use in the assay.
Antifungal Susceptibility Testing: Broth Microdilution Method for a Suspension
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing and modified for use with a compound suspension.
Materials:
-
This compound stock suspension (1000 µg/mL)
-
Sterile 96-well microtiter plates (U-bottom recommended to help keep the suspension dispersed)
-
Fungal inoculum, standardized to 0.5 McFarland turbidity and then diluted to the final required concentration in the test medium.
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS; or Sabouraud Dextrose Broth)
-
Sterile distilled water or saline
-
Positive control antifungal agent (e.g., fluconazole, amphotericin B)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of the appropriate sterile broth medium to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution of this compound:
-
Vortex the this compound stock suspension vigorously for 30 seconds.
-
Immediately add 200 µL of the 1000 µg/mL this compound stock suspension to the first well of a dilution series row (e.g., row A, well 1).
-
Perform a 1:1 serial dilution by transferring 100 µL from the first well to the second well (containing 100 µL of broth). Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to achieve the desired concentration range (e.g., from 500 µg/mL down to 0.24 µg/mL). Discard 100 µL from the last well in the series.
-
-
Inoculum Preparation: Prepare the fungal inoculum according to standard protocols (e.g., CLSI M27 for yeasts or M38 for molds). The final inoculum concentration in the wells should be approximately 0.5-2.5 x 10³ CFU/mL for yeasts.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except for the sterility control well). This will bring the final volume in each well to 200 µL and will halve the concentration of this compound, resulting in the final desired test concentrations.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the fungal inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of broth only (no inoculum).
-
Positive Control: A row with a known antifungal agent, prepared in the same manner as the this compound serial dilution.
-
Solvent Control: A row with serial dilutions of the 0.5% Tween 80 solution to ensure it does not inhibit fungal growth at the concentrations used.
-
-
Incubation: Seal the plate (e.g., with an adhesive plate sealer) and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For suspensions, some settling may occur, so it is important to observe the overall turbidity and any button of growth at the bottom of the U-shaped wells.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound and the subsequent antifungal susceptibility assay.
Caption: Workflow for this compound preparation and antifungal susceptibility testing.
Proposed Antifungal Mechanism of Action
The antifungal activity of this compound is attributed to its iodine component. Iodine is a potent oxidizing agent that non-specifically disrupts cellular structures and metabolic processes.
Caption: Proposed mechanism of antifungal action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of thymol against the formation and viability of Candida albicans hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Thymol against the Main Fungi Causing Fruit Rot in In Vitro Conditions [mdpi.com]
- 6. Investigation of Antifungal Mechanisms of Thymol in the Human Fungal Pathogen, Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of a Topical Thymol Iodide Ointment for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol iodide, a compound synthesized from thymol and iodine, has a long history of use as a topical antiseptic. Its antimicrobial properties are derived from the combined effects of its constituent molecules. Iodine is a well-established antimicrobial agent that disrupts the cellular structure and function of a wide range of microorganisms by oxidizing key proteins, nucleotides, and fatty acids.[1][2][3] Thymol, a phenolic compound derived from thyme oil, exhibits broad-spectrum antimicrobial activity by disrupting bacterial cell membranes, leading to the leakage of intracellular components and interfering with cellular processes.[4] Notably, thymol has also been shown to inhibit bacterial communication systems, known as quorum sensing, which are crucial for biofilm formation and virulence factor expression.[2][5]
These application notes provide a comprehensive guide for the formulation of a this compound topical ointment for research purposes. This document outlines a representative formulation, detailed experimental protocols for preparation and characterization, and the underlying scientific principles.
Data Presentation
Table 1: Representative Formulation of this compound Ointment (1% w/w)
| Ingredient | Quantity (for 100 g) | Purpose |
| This compound, USP | 1.0 g | Active Pharmaceutical Ingredient (API) |
| White Petrolatum, USP | 89.0 g | Ointment Base (Oleaginous) |
| Mineral Oil, USP | 10.0 g | Levigating Agent |
Table 2: Quality Control Specifications for this compound Ointment
| Parameter | Specification | Test Method |
| Appearance | Reddish-brown to yellowish, opaque ointment | Visual Inspection |
| This compound Assay | 90.0% - 110.0% of labeled amount | HPLC-UV |
| Viscosity | Report value (e.g., 20,000 - 50,000 cP at 25°C) | Rotational Viscometry |
| pH (of aqueous extract) | 4.0 - 7.0 | pH Meter |
| Microbial Content | Meets USP <61> and <62> requirements | Microbial Enumeration and Tests for Specified Microorganisms |
| Antimicrobial Effectiveness | Meets USP <51> criteria for topical products | Antimicrobial Effectiveness Testing |
Experimental Protocols
Protocol 1: Preparation of 1% this compound Ointment
Objective: To prepare a 100 g batch of a 1% (w/w) this compound ointment using a standard compounding procedure.
Materials:
-
This compound, USP powder
-
White Petrolatum, USP
-
Mineral Oil, USP
-
Electronic balance
-
Spatula (stainless steel)
-
Ointment slab or parchment paper
-
Mortar and pestle (optional)
-
Ointment jar (amber, light-resistant)
Procedure (in accordance with USP General Chapter <795>): [6][7][8]
-
Weighing: Accurately weigh 1.0 g of this compound powder and 89.0 g of white petrolatum. Weigh approximately 10.0 g of mineral oil.
-
Levigation: Place the this compound powder on the ointment slab. Add a small amount of mineral oil (approximately 1-2 mL) to the powder and triturate with the spatula until a smooth, uniform paste is formed. This process, known as levigation, reduces the particle size and ensures a non-gritty final product.
-
Geometric Dilution: Add an amount of white petrolatum approximately equal in volume to the levigated this compound paste and mix thoroughly with the spatula.
-
Continue adding the white petrolatum in portions, mixing thoroughly after each addition, until all the petrolatum has been incorporated. This geometric dilution ensures a homogenous distribution of the active ingredient throughout the ointment base.
-
Packaging: Transfer the final ointment into an amber, light-resistant ointment jar. This compound is sensitive to light, and proper packaging is crucial for stability.
-
Labeling: Label the ointment jar with the name of the preparation, concentration of the active ingredient, date of preparation, and a "For Research Use Only" statement.
Protocol 2: Physical Stability Testing
Objective: To assess the physical stability of the this compound ointment under accelerated storage conditions.
Materials:
-
Prepared this compound ointment
-
Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)
-
Viscometer (e.g., Brookfield or cone-and-plate rheometer)[9][10]
-
Microscope with a calibrated eyepiece
-
pH meter
Procedure:
-
Initial Analysis (Time 0):
-
Appearance: Visually inspect the ointment for color, homogeneity, and signs of phase separation.
-
Viscosity: Measure the viscosity of the ointment at a controlled temperature (e.g., 25°C).
-
pH: Prepare an aqueous extract of the ointment and measure the pH.
-
Microscopic Examination: Examine a small sample of the ointment under a microscope to assess particle size and distribution of the this compound.
-
-
Stability Storage: Place the ointment jars in a stability chamber set to accelerated conditions (40°C / 75% RH).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, and 6 months), remove a sample from the stability chamber and allow it to equilibrate to room temperature.
-
Repeat the analyses performed at Time 0 (Appearance, Viscosity, pH, and Microscopic Examination).
-
Data Analysis: Compare the results from each time point to the initial data to identify any significant changes in the physical properties of the ointment.
Protocol 3: In Vitro Antimicrobial Effectiveness Testing (AET)
Objective: To evaluate the antimicrobial effectiveness of the this compound ointment according to USP <51> guidelines.[3][11]
Materials:
-
Prepared this compound ointment
-
Cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)
-
Sterile culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile saline solution
-
Sterile inoculation loops and pipettes
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism.
-
Inoculation: Inoculate separate containers of the this compound ointment with a small volume of each microbial suspension to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU) per gram of ointment.
-
Incubation: Store the inoculated ointment containers at 22.5 ± 2.5°C.
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the concentration of viable microorganisms using appropriate dilution and plating techniques.
-
Data Analysis: Calculate the log reduction in microbial concentration from the initial inoculated count at each time point. Compare the results to the acceptance criteria for topical products as defined in USP <51>.
Protocol 4: Ex Vivo Skin Permeation Study
Objective: To assess the permeation of this compound from the ointment formulation through an ex vivo skin model.[12][13][14]
Materials:
-
Prepared this compound ointment
-
Franz diffusion cells
-
Excised skin (e.g., porcine or human)
-
Phosphate-buffered saline (PBS) as the receptor solution
-
HPLC system with a UV detector for quantification of this compound
-
Syringes and needles for sampling
Procedure:
-
Skin Preparation: Excise a section of full-thickness skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with PBS and ensure no air bubbles are trapped beneath the skin. Allow the system to equilibrate to 32°C.
-
Ointment Application: Apply a known quantity of the this compound ointment to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the collected samples for the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Mandatory Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound ointment.
Caption: Proposed antimicrobial mechanism of action for this compound.
References
- 1. quora.com [quora.com]
- 2. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Competitive interaction of thymol with cviR inhibits quorum sensing and associated biofilm formation in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtvets.org [vtvets.org]
- 7. USP General Chapter 795 | USP [usp.org]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 10. brookfieldengineering.com [brookfieldengineering.com]
- 11. Evaluate Spreadability and Viscosity of Topical Formulations During Stability – StabilityStudies.in [stabilitystudies.in]
- 12. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the In Vitro and Ex Vivo Permeation of Existing Topical Formulations Used in the Treatment of Facial Angiofibroma and Characterization of the Variations Observed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Testing the Efficacy of Thymol Iodide Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The increasing prevalence of antifungal resistance necessitates the exploration of novel therapeutic agents. Thymol iodide, a compound derived from thymol, presents a promising avenue for antifungal drug development due to the well-documented antimicrobial properties of its active component, thymol. These protocols provide a comprehensive framework for the in vitro evaluation of this compound's efficacy against Candida albicans, covering essential aspects from initial screening of inhibitory concentrations to effects on established biofilms and potential cytotoxicity.
Note on this compound: The following protocols are based on established methods for testing the antifungal activity of thymol, the active component of this compound. While this compound is expected to release thymol to exert its effect, researchers should consider the release kinetics and solubility of their specific this compound formulation when preparing stock solutions and interpreting results. The quantitative data presented is for thymol and serves as a reference point for expected efficacy.
Data Presentation: Efficacy of Thymol against Candida albicans
The following tables summarize quantitative data on the antifungal activity of thymol against C. albicans from various studies. This data is intended to provide a baseline for the expected performance of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Thymol against Candida albicans
| C. albicans Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Clinical Isolate | 39 | 39 | [1] |
| ATCC 10231 | 125 | Not Reported | [2][3] |
| Clinical Isolate | 350 | 400 | |
| Fluconazole-Susceptible Isolates | Not specified | Not specified | [4] |
| Fluconazole-Resistant Isolates | Not specified | Not specified | [4] |
Table 2: Effect of Thymol on Candida albicans Biofilm and Hyphal Formation
| Assay | Thymol Concentration | Observed Effect | Reference |
| Hyphal Formation Inhibition | 1x MIC (125 µg/mL) | 85.67% reduction in filamentation | [2][3] |
| Hyphal Formation Inhibition | 1/2x MIC (62.5 µg/mL) | 71.67% reduction in filamentation | [2][3] |
| Hyphal Formation Inhibition | 1/4x MIC (31.25 µg/mL) | 54.33% reduction in filamentation | [2][3] |
| Biofilm Adherence Inhibition | 24.5 µg/mL | 72% inhibition of adherence | [5] |
Table 3: Cytotoxicity of Thymol on Human Cell Lines
| Cell Line | Thymol Concentration | Cell Viability | Exposure Time | Reference |
| Human Fibroblasts | 25 - 100 µg/mL | > 96% | 24, 48, 72 hours | [1] |
| U-937 (Human Promonocytic) | ≥ 400 µg/mL | LC50 | Not Specified | [1] |
| HaCaT (Human Keratinocyte) | 1 - 8 µg/mL | > 80% | 24 hours | [6] |
| MCF-7 (Breast Cancer) | 50 - 800 µg/mL | Significant inhibition | 24 hours | [7] |
| Fibroblasts (Foreskin) | 50 - 100 µg/mL | No apparent toxic effect | 24 hours | [7] |
| Fibroblasts (Foreskin) | 200 - 800 µg/mL | Significant inhibition | 24 hours | [7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of C. albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35-37°C)
-
Sterile saline (0.9% NaCl)
-
McFarland standard 0.5
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Preparation of C. albicans Inoculum:
-
Streak C. albicans on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.
-
Pick 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound (in RPMI-1640) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared C. albicans inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control (inoculum in medium without this compound) and a sterility control (medium only). A positive control with a known antifungal can also be included.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is often defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the growth control.
-
Minimum Fungicidal Concentration (MFC) Assay
This protocol determines the lowest concentration of this compound that kills at least 99.9% of the initial fungal inoculum.
Materials:
-
Results from the MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile PBS
-
Micropipettes
-
Incubator (35°C)
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
Homogenize the contents of each selected well by pipetting up and down.
-
Take a 10-100 µL aliquot from each of these wells.
-
Spot-plate or spread the aliquot onto separate, labeled SDA plates.
-
-
Incubation:
-
Allow the spots to dry and then incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the control plate.
-
-
Determination of MFC:
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum count on the agar plate.[3]
-
Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt a pre-formed C. albicans biofilm.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
This compound
-
Sterile PBS
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a C. albicans suspension of 1 x 10^7 cells/mL in RPMI-1640.
-
Add 100 µL of this suspension to the wells of a microtiter plate.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
-
Treatment with this compound:
-
After incubation, gently aspirate the medium from the wells, being careful not to disturb the biofilm.
-
Wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Add 100 µL of various concentrations of this compound (prepared in RPMI-1640) to the wells. Include a no-drug control.
-
Incubate for an additional 24 hours at 37°C.
-
-
Quantification of Biofilm:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 110 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-45 minutes.[1]
-
Remove the crystal violet solution and wash the wells four times with sterile water.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to destain the biofilm.
-
Incubate for 15-45 minutes.
-
Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
The reduction in absorbance in the treated wells compared to the control wells indicates biofilm disruption.
-
Cytotoxicity Assay
This protocol evaluates the toxicity of this compound against a human cell line to determine its therapeutic window.
Materials:
-
Human cell line (e.g., HeLa, HaCaT, or primary cells)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, resazurin)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the human cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in the CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a no-drug control (cells with medium only).
-
Incubate for 24-72 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.
-
Proposed Mechanism of Action of Thymol on Candida albicans
The antifungal activity of thymol is believed to be primarily due to its interaction with the fungal cell membrane. It is proposed that thymol binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.[1]
References
- 1. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory activity of thymol against the formation and viability of Candida albicans hyphae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of thymol against clinical isolates of fluconazole-sensitive and -resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. air.unimi.it [air.unimi.it]
- 7. The Effects of Pre-Treatment and Post-Treatment of Thymol against tert-Butyl Hydroperoxide (t-BHP) Cytotoxicity in MCF-7 Cell Line and Fibroblast Derived Foreskin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Thymol Iodide in Fungal Biofilm Disruption Models
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells, encased in a self-produced extracellular matrix, create a formidable barrier to treatment. Thymol iodide, a compound derived from thymol and iodine, has been recognized for its antiseptic and fungicidal properties.[1] The active iodine component disrupts microbial protein and nucleic acid structures, while the thymol component may enhance penetration, making it a promising candidate for biofilm disruption.[2]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in disrupting fungal biofilms. The protocols outlined below detail methodologies for quantitative and qualitative assessment, alongside representations of key signaling pathways involved in biofilm formation that may be targeted by this compound.
Mechanism of Action
While direct studies on this compound's effect on fungal biofilms are limited, the mechanisms of its components, thymol and iodine, are well-documented. Iodine acts as a potent antimicrobial by disrupting the structure of proteins and nucleic acids.[2] Thymol, a phenolic compound, is known to interfere with the fungal cell membrane by binding to ergosterol, a key component of the fungal cell membrane, which increases ion permeability and leads to cell death.[3][4] It has been shown to inhibit both the formation of Candida albicans biofilms and act on mature biofilms.[5][6] The combined action of thymol and iodine in this compound suggests a multi-faceted approach to biofilm disruption, targeting both the fungal cells and the protective extracellular matrix.
Experimental Protocols
Fungal Strain and Culture Preparation
A suitable fungal strain known for robust biofilm formation, such as Candida albicans (e.g., ATCC 90028), should be selected.
-
Culture Medium: Prepare Sabouraud Dextrose Broth (SDB) supplemented with 10% dextrose to promote biofilm formation.[7]
-
Inoculum Preparation:
-
Streak the C. albicans strain onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 37°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of SDB and incubate overnight at 37°C with agitation.
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in fresh SDB.
-
Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer or by spectrophotometric correlation (e.g., OD600).[7]
-
Biofilm Formation Assay
This protocol is adapted for a 96-well microtiter plate format, which is suitable for high-throughput screening.[8]
-
Procedure:
-
Add 100 µL of the standardized fungal cell suspension (1 x 10^6 cells/mL) to the wells of a flat-bottomed 96-well polystyrene plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully aspirate the planktonic (free-floating) cells and wash the wells gently with sterile PBS to remove non-adherent cells.[9]
-
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in SDB to achieve the desired final concentrations for testing. A solvent control should be included in all experiments.
-
Treatment Application:
-
For Biofilm Inhibition: Add this compound at various concentrations to the wells along with the initial fungal inoculum at the start of the biofilm formation assay.
-
For Mature Biofilm Disruption: After the 24-hour biofilm formation and washing step, add 100 µL of different concentrations of this compound to the wells containing the mature biofilms.
-
-
Incubation: Incubate the treated plates for an additional 24 hours at 37°C.
Quantitative Assessment of Biofilm Disruption
This method stains the total biofilm biomass, including cells and the extracellular matrix.[9]
-
Protocol:
-
After treatment, discard the medium and wash the wells with PBS.
-
Fix the biofilms with 100 µL of methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 10-15 minutes.[9]
-
Wash the wells with distilled water to remove excess stain and allow the plate to dry.
-
Solubilize the bound dye with 100 µL of 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells within the biofilm.[8]
-
Protocol:
-
After treatment, wash the biofilms with PBS.
-
Prepare the XTT solution (e.g., 0.5 mg/mL in PBS) and menadione solution (1 µM in acetone).
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan product at 490 nm.
-
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: Effect of this compound on C. albicans Biofilm Biomass (Crystal Violet Assay)
| This compound (µg/mL) | Mean OD₅₇₀ ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.15 | 0% |
| 10 | 1.05 ± 0.12 | 16% |
| 25 | 0.78 ± 0.09 | 37.6% |
| 50 | 0.45 ± 0.05 | 64% |
| 100 | 0.21 ± 0.03 | 83.2% |
Table 2: Effect of this compound on C. albicans Biofilm Metabolic Activity (XTT Assay)
| This compound (µg/mL) | Mean OD₄₉₀ ± SD | % Metabolic Activity Reduction |
| 0 (Control) | 0.98 ± 0.11 | 0% |
| 10 | 0.82 ± 0.09 | 16.3% |
| 25 | 0.55 ± 0.06 | 43.9% |
| 50 | 0.29 ± 0.04 | 70.4% |
| 100 | 0.12 ± 0.02 | 87.8% |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Articles [globalrx.com]
- 3. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Studying the Ability of Thymol to Improve Fungicidal Effects of Tebuconazole and Difenoconazole Against Some Plant Pathogenic Fungi in Seed or Foliar Treatments [frontiersin.org]
- 5. Thymol inhibits Candida albicans biofilm formation and mature biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Thymol Iodide in a Polymer Matrix for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymol iodide, a compound derived from thymol and iodine, is recognized for its antiseptic and antifungal properties.[1][2] The controlled release of this compound from a polymer matrix presents a promising strategy for localized and sustained antimicrobial therapies, potentially in applications such as wound dressings, dental materials, and topical treatments. While extensive research exists on the encapsulation of thymol, the incorporation of this compound into polymer matrices is a developing area.[3][4] These protocols are therefore based on established polymer encapsulation techniques for similar compounds and have been adapted to the specific physicochemical properties of this compound.
This compound is readily soluble in chloroform and ether, slightly soluble in alcohol, and insoluble in water.[5][6] It is also sensitive to light and heat, losing iodine upon prolonged light exposure and decomposing at temperatures above 100°C. These characteristics necessitate the use of low-temperature fabrication methods and light-protected conditions.[3][7]
This document provides detailed protocols for the preparation of this compound-loaded polymer matrices using solvent casting and emulsion solvent evaporation methods, along with procedures for their characterization and the evaluation of in vitro release kinetics.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymer Films by Solvent Casting
The solvent casting method is suitable for preparing thin polymer films and is particularly advantageous for heat-sensitive compounds as it avoids high temperatures.[8][9]
Materials:
-
This compound powder
-
Polymer (e.g., Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), or Ethyl Cellulose (EC))
-
Solvent (e.g., Chloroform or Dichloromethane (DCM))
-
Plasticizer (e.g., Glycerol, optional)
-
Glass Petri dishes
-
Magnetic stirrer and stir bars
-
Desiccator or vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
In a light-protected beaker (e.g., wrapped in aluminum foil), dissolve the chosen polymer in the selected solvent at a predetermined concentration (e.g., 5-10% w/v).
-
Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. If using a plasticizer, add it to the polymer solution and stir until a homogenous mixture is obtained.[10]
-
-
This compound Incorporation:
-
Weigh the desired amount of this compound to achieve the target loading concentration (e.g., 1-5% w/w relative to the polymer).
-
Slowly add the this compound powder to the polymer solution while continuously stirring.
-
Continue stirring in the dark for 1-2 hours to ensure uniform dispersion of the this compound.
-
-
Casting and Solvent Evaporation:
-
Pour the this compound-polymer solution into a clean, level glass Petri dish.
-
Cover the Petri dish with a perforated lid to allow for slow and controlled solvent evaporation.
-
Place the cast film in a fume hood at room temperature, protected from light, for 24-48 hours to allow the solvent to evaporate.
-
For complete solvent removal, place the films in a desiccator or a vacuum oven at a low temperature (e.g., 30-40°C) for an additional 24 hours.[11]
-
-
Film Retrieval and Storage:
-
Carefully peel the dried film from the Petri dish.
-
Cut the film into the desired dimensions for further analysis.
-
Store the this compound-loaded films in a cool, dark, and dry place, preferably in an airtight container.
-
Protocol 2: Preparation of this compound-Loaded Microparticles by Emulsion Solvent Evaporation
This method is ideal for producing micro- or nanoparticles and is suitable for encapsulating hydrophobic drugs.[12][13] The process should be conducted at low temperatures to prevent this compound degradation.
Materials:
-
This compound powder
-
Biodegradable Polymer (e.g., PLGA, PLA)
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Aqueous solution of a surfactant (e.g., Polyvinyl alcohol (PVA), 1% w/v)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer and this compound in the organic solvent to form the organic phase (oil phase). Ensure all operations are protected from light.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution (the continuous phase) at a controlled ratio (e.g., 1:10 v/v).
-
Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion. The size of the resulting microparticles can be controlled by adjusting the stirring speed and duration.[14]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir continuously at room temperature in a fume hood to allow the organic solvent to evaporate. This will lead to the precipitation and hardening of the polymer microparticles.[4]
-
-
Microparticle Collection and Washing:
-
Once the solvent has completely evaporated, collect the microparticles by centrifugation.
-
Wash the collected microparticles several times with deionized water to remove the surfactant and any unencapsulated this compound.
-
Lyophilize (freeze-dry) the washed microparticles to obtain a fine powder.
-
-
Storage:
-
Store the lyophilized this compound-loaded microparticles in a sealed, light-proof container at a low temperature (e.g., 4°C).
-
Protocol 3: Characterization and In Vitro Release Study
A. Determination of Encapsulation Efficiency and Drug Loading (Hypothetical)
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound-loaded polymer matrix (film or microparticles).
-
Dissolve the sample in a known volume of a suitable solvent (e.g., chloroform) to completely dissolve both the polymer and the this compound.
-
-
Quantification:
-
Develop and validate a UV-Vis spectrophotometric method for the quantification of this compound. Given that iodine solutions have distinct UV spectra, this is a feasible approach.[15][16] Alternatively, HPLC can be used.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for this compound and determine the concentration from a standard calibration curve.
-
-
Calculations:
-
Drug Loading (%) = (Mass of this compound in matrix / Total mass of matrix) x 100
-
Encapsulation Efficiency (%) = (Actual mass of this compound in matrix / Theoretical mass of this compound) x 100
-
B. In Vitro Release Study
-
Release Medium Preparation:
-
Due to the insolubility of this compound in water, a suitable release medium must be used. A phosphate-buffered saline (PBS, pH 7.4) solution containing a small percentage of a solubilizing agent like ethanol or a surfactant (e.g., Tween 80) is recommended. The exact composition should be determined based on preliminary solubility tests.
-
-
Release Experiment:
-
Place a known amount of the this compound-loaded matrix into a vial containing a defined volume of the release medium.
-
Incubate the vials in a shaking water bath at 37°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of this compound in the withdrawn samples using the previously validated analytical method (e.g., UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of this compound released over time.
-
Plot the cumulative release percentage against time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the characterization of this compound-loaded polymer matrices. These values are for illustrative purposes and will vary depending on the specific polymers, drug loading, and fabrication parameters used.
Table 1: Hypothetical Encapsulation Efficiency and Drug Loading of this compound in Different Polymer Matrices.
| Formulation Code | Polymer | Fabrication Method | Theoretical Loading (%) | Actual Loading (%) | Encapsulation Efficiency (%) |
| TI-PLGA-F1 | PLGA | Solvent Casting | 2.0 | 1.8 ± 0.2 | 90.0 ± 10.0 |
| TI-PCL-F2 | PCL | Solvent Casting | 2.0 | 1.7 ± 0.3 | 85.0 ± 15.0 |
| TI-PLGA-M1 | PLGA | Emulsion Solvent Evaporation | 5.0 | 4.2 ± 0.4 | 84.0 ± 8.0 |
| TI-EC-M2 | Ethyl Cellulose | Emulsion Solvent Evaporation | 5.0 | 4.5 ± 0.2 | 90.0 ± 4.0 |
Table 2: Hypothetical In Vitro Release of this compound from Polymer Matrices over 72 Hours.
| Time (hours) | Cumulative Release (%) from TI-PLGA-F1 | Cumulative Release (%) from TI-PCL-F2 | Cumulative Release (%) from TI-PLGA-M1 | Cumulative Release (%) from TI-EC-M2 |
| 2 | 15.2 ± 2.1 | 10.5 ± 1.8 | 25.8 ± 3.5 | 20.1 ± 2.9 |
| 8 | 35.6 ± 3.8 | 28.9 ± 3.2 | 55.2 ± 4.1 | 48.7 ± 3.7 |
| 24 | 60.1 ± 4.5 | 52.3 ± 4.0 | 80.5 ± 5.2 | 75.4 ± 4.8 |
| 48 | 78.9 ± 5.1 | 70.8 ± 4.9 | 92.1 ± 4.8 | 88.9 ± 5.0 |
| 72 | 85.3 ± 5.5 | 79.2 ± 5.3 | 95.6 ± 4.5 | 93.2 ± 4.7 |
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. anti-inflammatory-activity-of-thymol-and-thymol-rich-essential-oils-mechanisms-applications-and-recent-findings - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. plasticsengineering.org [plasticsengineering.org]
- 10. Improving Drug Loading of Mucosal Solvent Cast Films Using a Combination of Hydrophilic Polymers with Amoxicillin and Paracetamol as Model Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]
- 13. Microencapsulation: Solvent evaporation | CoLab [colab.ws]
- 14. Comparison of Microencapsulation by Emulsion-Solvent Extraction/Evaporation Technique Using Derivatives Cellulose and Acrylate-Methacrylate Copolymer as Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A UV-spectrophotometric approach for quantifying iodine in environmental samples for AMS studies [inis.iaea.org]
- 16. Practical Activity for Development and Validation of a Simple UV-Spectroscopic Method for Iodate Determination in Table Salt [article.sapub.org]
Synthesis of Thymol Iodide: A Detailed Protocol for Researchers
Introduction
Thymol iodide, a compound synthesized from thymol and iodine, serves as a significant agent in pharmaceutical research and development due to its antiseptic and antifungal properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. The protocol herein details the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis, purification, and characterization of this compound.
Materials and Methods
Reagents and Solvents
-
Thymol (C₁₀H₁₄O)
-
Sodium Hydroxide (NaOH)
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Distilled Water
-
Ethanol (for purification)
Equipment
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is primarily achieved through the iodination of thymol in an alkaline solution. The reaction proceeds by treating a solution of thymol in sodium hydroxide with an iodine-potassium iodide solution. The resulting product is predominantly dithymol diiodide.[1]
1. Preparation of Sodium Thymolate Solution:
-
Dissolve a specific molar equivalent of thymol in an aqueous solution of sodium hydroxide. The concentration of the sodium hydroxide solution should be carefully controlled to ensure complete deprotonation of the thymol's hydroxyl group, forming sodium thymolate.
2. Preparation of Iodine-Potassium Iodide Solution:
-
In a separate beaker, dissolve a stoichiometric amount of iodine and potassium iodide in distilled water. The potassium iodide is used to increase the solubility of iodine in the aqueous solution through the formation of the triiodide ion (I₃⁻).
3. Reaction:
-
Slowly add the iodine-potassium iodide solution to the sodium thymolate solution while stirring continuously. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic brown color of the iodine solution.
4. Precipitation and Isolation:
-
Upon completion of the reaction, the this compound will precipitate out of the solution as a reddish-brown or reddish-yellow solid.[1]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
5. Purification:
-
Wash the collected crude product with distilled water to remove any unreacted salts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
6. Drying:
-
Dry the purified this compound in a drying oven at a controlled temperature to remove any residual solvent. The final product should be a fine, reddish-yellow powder.
Data Presentation
The following table summarizes the key quantitative parameters associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₄I₂O₂ | [1] |
| Molecular Weight | 550.21 g/mol | [2] |
| Appearance | Reddish-brown or reddish-yellow powder | [1] |
| Solubility | Readily soluble in chloroform and ether; slightly soluble in alcohol; insoluble in water and glycerol. | [1] |
| Iodine Content | Not less than 43% | [1] |
Note: The percentage yield is a critical parameter but is not consistently reported in the surveyed literature. It is highly dependent on the specific reaction conditions and purification methods employed.
Logical Workflow of this compound Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thymol Iodide Stability in Aqueous Systems
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling thymol iodide in aqueous environments. Given that this compound is practically insoluble in water, this guide focuses on the preparation and stabilization of aqueous suspensions and dispersions.[1][][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water, and what are my options?
A1: this compound is inherently insoluble in water, as well as in alkaline solutions and glycerol.[1] It is, however, readily soluble in chloroform, ether, and certain oils.[1] For aqueous applications, you cannot create a true solution. Instead, you must prepare a dispersion, such as a suspension. It is commonly formulated as a suspension for practical use.[3] To achieve a stable dispersion, consider using wetting agents and suspending agents.
Q2: My this compound suspension is changing color to a reddish-brown. What is causing this?
A2: A color change in your suspension is a primary indicator of degradation. This compound is highly sensitive to light and will decompose upon exposure, releasing free iodine.[1][4][5] This release of iodine is responsible for the reddish-brown discoloration.[1] To prevent this, all work with this compound suspensions should be carried out under subdued light, and preparations must be stored in light-resistant containers.[4][5][6]
Q3: What are the primary factors that accelerate the degradation of this compound?
A3: The main factors that compromise the stability of this compound are:
-
Light Exposure: This is the most significant factor, causing the compound to release iodine.[4][5]
-
Incompatible Materials: this compound is incompatible with strong acids, bases, and oxidizing agents, which can accelerate its decomposition.[4][5]
-
Elevated Temperatures: While stable at recommended refrigerated temperatures, higher temperatures can increase the rate of degradation.[4][5] When heated above 100°C, it gives off purple iodine vapors.[1]
Q4: What are the optimal storage conditions for this compound and its aqueous preparations?
A4: To ensure maximum stability, this compound powder and its aqueous suspensions should be stored under the following conditions:
-
Light: Protected from light at all times by using amber or opaque containers.[4][6]
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place to prevent moisture absorption and contamination.[5][7]
Q5: How can I quantitatively assess the stability of my this compound formulation?
A5: Stability testing requires analytical methods to quantify the amount of intact this compound over time. While methods specific to this compound in aqueous suspension are not extensively published, you can adapt methods used for thymol and iodine. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the thymol moiety.[8][9] Additionally, spectrophotometric methods can be developed to measure the increase of free iodine as an indicator of degradation.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and storage of this compound aqueous suspensions.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Rapid Color Change (Yellow to Reddish-Brown) | Light-Induced Degradation: The formulation is exposed to ambient or UV light, causing the release of free iodine.[1][4] | • Immediately transfer the suspension to a light-resistant (amber or opaque) container.[4][5]• Prepare all future formulations under low-light conditions.• Wrap containers in aluminum foil for extra protection. |
| Precipitation or Poor Dispersibility | Inherent Insolubility: this compound is practically insoluble in water, leading to rapid settling.[1][3] | • Prepare a suspension rather than attempting to dissolve the compound.• Incorporate a suitable wetting agent to ensure proper particle dispersion.• Add a suspending agent (e.g., HPMC, cellulose derivatives) to increase viscosity and slow sedimentation.[11] |
| Chemical Incompatibility/Degradation | Reaction with Excipients or Environment: The formulation may contain incompatible acids, bases, or oxidizing agents.[4][5][12] | • Review all formulation components for chemical compatibility.• Ensure the pH of the aqueous medium is near neutral and avoid strong buffers.• Purge the preparation with an inert gas like nitrogen to remove oxygen, a potential oxidizing agent. |
| Loss of Potency or Antimicrobial Efficacy | Chemical Degradation: The active this compound molecule is breaking down over time due to light, heat, or other factors. | • Conduct a formal stability study, storing samples at recommended (2-8°C) and accelerated conditions.[4]• Use a validated analytical method (e.g., HPLC) to track the concentration of this compound over time.[8]• Prepare formulations fresh and in smaller batches to minimize storage time. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Suspension
This protocol outlines a basic method for preparing a 1% (w/v) aqueous suspension of this compound.
-
Weighing: In a clean weighing boat, accurately weigh 1.0 g of this compound powder.
-
Wetting: Transfer the powder to a mortar. Add a few drops of a suitable wetting agent (e.g., Glycerin, Polysorbate 80) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure individual particles are wetted and do not clump together.
-
Dispersion: Prepare a 1% (w/v) solution of a suspending agent like Hydroxypropyl Methylcellulose (HPMC) in purified water.
-
Homogenization: Gradually add the suspending agent solution to the paste in the mortar while continuously triturating to create a homogenous suspension.
-
Final Volume: Transfer the mixture to a calibrated amber volumetric flask. Rinse the mortar with small amounts of the suspending agent solution and add the rinsings to the flask to ensure a complete transfer. Adjust to the final volume of 100 mL.
-
Storage: Stopper the flask, mix thoroughly by inversion, and immediately store in a refrigerator at 2-8°C, protected from light.[4][5]
Protocol 2: Photostability Assessment of this compound Suspension
This protocol provides a framework for evaluating the light sensitivity of a prepared suspension.
-
Sample Preparation: Prepare a this compound suspension as described in Protocol 1.
-
Aliquotting: Divide the suspension into two sets of amber glass vials and two sets of clear glass vials.
-
Exposure Conditions:
-
Wrap one set of clear vials and one set of amber vials completely in aluminum foil to serve as dark controls.
-
Place all four sets in a photostability chamber according to ICH Q1B guidelines. If a chamber is unavailable, place them under a controlled light source.
-
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each of the four sets.
-
Analysis: Analyze the samples for:
-
Visual Appearance: Note any color changes.
-
Assay: Determine the concentration of this compound using a validated HPLC method (see Protocol 3).
-
-
Data Interpretation: Compare the degradation rate in the light-exposed samples (clear and amber) versus the dark controls. Significant degradation in the clear vials compared to the dark controls confirms light sensitivity.[1][4]
Protocol 3: HPLC Method for Quantification of Thymol Moiety
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound by quantifying its thymol component. Note: This method is adapted from literature on thymol analysis and requires validation for your specific formulation.[8]
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of pure thymol reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-200 µg/mL).[8]
-
Sample Preparation:
-
Accurately dilute a known volume of the this compound suspension with a suitable solvent (e.g., mobile phase or ethanol) to dissolve the active ingredient and precipitate excipients.
-
Centrifuge the sample to remove any insoluble matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Inject the standards and prepared samples into the HPLC system.
-
Quantification: Calculate the concentration of the thymol moiety in the samples by comparing the peak area to the calibration curve generated from the thymol standards. A decrease in concentration over time indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound suspension instability.
Caption: Experimental workflow for a typical stability study.
Caption: Conceptual degradation pathway for this compound.
References
- 1. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. media.laballey.com [media.laballey.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sodiumiodide.net [sodiumiodide.net]
- 8. Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia Sidoides - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Development and Evaluation of Thymol Microparticles Using Cellulose Derivatives as Controlled Release Dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Rational Design of Self-Emulsifying Pellet Formulation of Thymol: Technology Development Guided by Molecular-Level Structure Characterization and Ex Vivo Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Thymol Iodide Degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of thymol iodide to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, a derivative of thymol, is a reddish-brown or yellowish crystalline powder.[1][2] Its stability is crucial as degradation can lead to a loss of potency, the formation of impurities, and a potential alteration of its intended effects.[3][4]
Q2: What are the primary factors that cause this compound to degrade?
The main factors contributing to the degradation of this compound are:
-
Light: this compound is sensitive to light and can lose iodine upon prolonged exposure.[5]
-
Heat: Elevated temperatures can accelerate the decomposition of this compound.[2][6]
-
Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing/reducing agents can cause chemical degradation.
Q3: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] For optimal long-term stability, refrigeration at 2-8°C is recommended.[7][8]
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in color (e.g., darkening), a noticeable odor of iodine, or a change in the physical state of the powder.
Q5: How can I dispose of degraded this compound?
Degraded this compound should be disposed of as chemical waste according to your institution's and local regulations. Avoid disposing of it down the drain.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound Stock | 1. Visually inspect the this compound stock for any signs of degradation as mentioned in FAQ Q4. 2. If degradation is suspected, use a fresh, properly stored batch of this compound for your experiment. 3. To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of the stock. |
| In-use Instability | 1. Prepare solutions of this compound fresh for each experiment, especially if they are exposed to light or elevated temperatures during the procedure. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. If the experiment requires elevated temperatures, minimize the exposure time. |
| Incompatibility with other reagents | 1. Review the chemical compatibility of all reagents used in your experiment with this compound. Avoid strong acids, bases, and oxidizing agents. 2. If an incompatible reagent is necessary, consider alternative experimental designs or protective strategies. |
Issue 2: Visible changes in the appearance of stored this compound.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Container | 1. Ensure that the this compound is stored in a tightly sealed, light-resistant container. 2. If the original container is not light-resistant, transfer the material to an appropriate amber glass bottle. |
| Exposure to Light | 1. Store the container in a dark place, such as a cabinet or a refrigerator. 2. Minimize the time the container is open and exposed to ambient light during weighing and handling. |
| Exposure to High Temperatures or Humidity | 1. Verify that the storage location is cool and dry, ideally refrigerated at 2-8°C. 2. Avoid storing this compound near heat sources such as ovens or incubators. 3. If stored in a refrigerator, ensure the container is tightly sealed to prevent moisture condensation. |
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down thermally induced degradation.[7][8] |
| Light | Protect from light (Store in amber, opaque containers in the dark) | To prevent photodegradation, which can cause the loss of iodine.[5] |
| Atmosphere | Tightly sealed container in a well-ventilated area | To prevent exposure to moisture and reactive atmospheric gases. |
| Compatibility | Store away from strong acids, bases, and oxidizing agents | To avoid chemical reactions that can degrade the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a specified time. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified time.
-
Thermal Degradation: Place a sample of solid this compound and an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a sample of solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV Detector
Chromatographic Conditions (Example starting point, requires optimization):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 241-246 nm).[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent this compound peak and any degradation peaks observed in the forced degradation samples.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. Powder | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing Thymol Iodide Solubility for In Vitro Assays
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who encounter challenges with the poor aqueous solubility of thymol iodide in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A: this compound is a reddish-brown or reddish-yellow crystalline powder known for its poor solubility in aqueous solutions.[1][2][3] It is practically insoluble in water and alkaline solutions.[1][4][5][][7] Its solubility in common laboratory solvents is also limited, particularly in those frequently used for cell culture. However, it is readily soluble in less polar organic solvents like chloroform and ether.[1][3][7]
Q2: Why is my this compound not dissolving in my cell culture medium?
A: this compound is a highly lipophilic (fat-soluble) and hydrophobic (water-repelling) molecule. Standard cell culture media are aqueous-based, creating an environment where hydrophobic compounds like this compound do not readily dissolve. This inherent chemical property leads to the formation of precipitates or suspensions rather than a true solution.
Q3: What are the recommended methods to solubilize this compound for in vitro assays?
A: The most common and effective strategies involve using a small amount of a non-aqueous solvent to first dissolve the compound, creating a concentrated stock solution which can then be diluted into the aqueous culture medium. The primary methods are:
-
Co-Solvent System: Using a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.
-
Surfactant-Assisted Solubilization: Employing a non-ionic surfactant (detergent) like Tween® 80 (Polysorbate 80) to form micelles that encapsulate the this compound.[8][9][10]
-
Formulation as a Suspension: If a true solution is not achievable at the desired concentration, this compound can be formulated as a fine suspension.[4]
Q4: How do I prepare a stock solution using a co-solvent?
A: The key is to create a highly concentrated stock solution so that the final concentration of the organic solvent in your assay is minimal (typically <0.5%) to avoid cellular toxicity.
-
Recommendation: Start by preparing a 10-50 mM stock solution in 100% DMSO.
-
Procedure: Weigh the required amount of this compound and add the corresponding volume of DMSO. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[11]
-
Important: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of the co-solvent (e.g., DMSO) as your experimental samples to ensure that any observed effects are from the this compound and not the solvent.
Q5: My compound precipitates when I add the stock solution to the aqueous medium. What can I do?
A: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Reduce the Final Concentration: Your desired concentration may be above the solubility limit of this compound in the final medium. Try working with a lower concentration.
-
Modify the Dilution Process: Add the stock solution dropwise into the culture medium while vigorously vortexing or stirring. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Increase Solvent Concentration (with caution): While not ideal, slightly increasing the final co-solvent concentration might be necessary. However, you must test the toxicity of this new solvent concentration on your cells.
-
Use Serum-Free Medium for Dilution: Sometimes, components in fetal bovine serum (FBS) can cause compounds to precipitate. Try making the initial dilution in a serum-free medium before adding it to your complete, serum-containing medium.[10]
Q6: What are the best practices for handling and storing this compound solutions?
A: this compound is sensitive to light and can degrade over time, losing iodine.[1][5]
-
Storage of Powder: Keep the solid compound in a cool, dark, and dry place.
-
Storage of Stock Solutions: Store stock solutions in light-protecting (amber) vials or tubes wrapped in foil. It is recommended to store them at -20°C or -80°C.[4][11]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, prepare small, single-use aliquots of your stock solution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Remarks |
| Water | < 0.1 mg/mL | Insoluble[1][4][5] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble[4][11] |
| Ethanol | < 1 mg/mL | Insoluble to slightly soluble[1][4] |
| Chloroform | Readily Soluble | High solubility[1][3][7] |
| Ether | Readily Soluble | High solubility[1][3][7] |
| Fixed & Volatile Oils | Readily Soluble | High solubility[1][7] |
Experimental Protocols
Protocol 1: Co-Solvent Method Using DMSO
This protocol describes the preparation of a this compound stock solution and its dilution for use in a typical cell culture experiment.
-
Materials:
-
This compound powder (MW: 550.21 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath (optional)
-
Sterile cell culture medium
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Weigh out 5.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Intermittent vortexing or sonication can further assist dissolution.[11]
-
Once fully dissolved, the clear stock solution can be stored as single-use aliquots at -20°C, protected from light.
-
-
Procedure for Dosing Cells (Example: 10 µM final concentration):
-
Prepare your cell culture plates with the appropriate volume of medium. For a 6-well plate, this is typically 2 mL per well.
-
Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in culture medium to create an intermediate 100 µM solution. (e.g., add 5 µL of stock to 495 µL of medium).
-
Add the required volume of the intermediate solution to your cells. To achieve a 10 µM final concentration from a 100 µM intermediate solution, you would perform a 1:10 dilution (e.g., add 200 µL to 1.8 mL of medium already in the well).
-
Vehicle Control: In a separate well, add the same volume of DMSO as was added with the this compound stock, but without the compound, to control for solvent effects.
-
Protocol 2: Surfactant-Assisted Solubilization Using Tween® 80
This method is useful if co-solvents are not suitable for your experimental system.
-
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS) or culture medium
-
Heater and/or ultrasonic bath
-
-
Procedure:
-
Prepare a 10% (w/v) stock solution of Tween® 80 in sterile PBS.
-
Weigh the desired amount of this compound.
-
Add a small volume of the 10% Tween® 80 solution to the powder to create a paste.
-
Gradually add sterile PBS or culture medium while continuously mixing or sonicating.
-
Gentle warming (up to 40°C) can help facilitate the process.
-
Continue to dilute the solution to achieve the final desired concentration.
-
Vehicle Control: Prepare a control sample containing the same final concentration of Tween® 80.
-
Visualized Workflows
Caption: Workflow for selecting a this compound solubilization method.
Caption: General workflow for preparing a this compound stock solution.
References
- 1. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emeralduae.com [emeralduae.com]
- 3. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. media.laballey.com [media.laballey.com]
- 7. echemi.com [echemi.com]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
Optimizing Thymol Iodide Concentration for Maximum Antifungal Efficacy: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing thymol iodide concentrations for antifungal experiments.
Introduction to this compound in Antifungal Research
This compound, a compound derived from thymol and iodine, is recognized for its antiseptic and fungicidal properties.[][2][3][4] Its mechanism of action is attributed to the combined effects of its components. The iodine component disrupts the protein and nucleic acid structures of microbes, while thymol enhances penetration and is believed to interfere with the fungal cell membrane by binding to ergosterol, a key component of the membrane.[3][5][6] This interaction increases ion permeability, leading to cell death.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antifungal action for this compound?
A1: The antifungal activity of this compound stems from its two components. Iodine disrupts essential microbial proteins and nucleic acids.[] Thymol, a phenolic compound, primarily targets the fungal cell membrane by interfering with ergosterol biosynthesis and binding to existing ergosterol.[3][5][6] This disruption leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death.[3][5]
Q2: I am observing poor solubility of this compound in my aqueous culture medium. How can I address this?
A2: this compound is known to be insoluble in water.[2] For in vitro assays, it is often necessary to first dissolve the compound in a minimal amount of an appropriate solvent before preparing a stock solution. This compound is slightly soluble in ethanol and DMSO.[2][4] It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it in the culture medium to the desired final concentrations. Always include a solvent control in your experiments to ensure that the solvent itself does not affect fungal growth. This compound is often formulated as a suspension for use.[2]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) ranges I can expect for this compound?
A3: There is limited direct data available for the MIC and MFC of this compound against a wide range of fungi. However, data for thymol, its active component, can provide a starting point for determining experimental concentrations. The MIC for thymol can vary significantly depending on the fungal species. For example, against Candida species, MICs have been reported to be as low as 39 µg/mL.[6][7] For some filamentous fungi, the effective concentrations might be different. It is essential to perform a dose-response experiment for the specific fungal strain you are investigating.
Q4: How can I determine if this compound is fungicidal or fungistatic against my test organism?
A4: To determine whether this compound is fungicidal or fungistatic, you can calculate the MFC/MIC ratio.[3] After determining the MIC, aliquots from the wells showing no visible growth are subcultured onto fresh agar plates without the antifungal agent. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[3] An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.[3]
Q5: Are there any known fungal signaling pathways affected by this compound?
A5: Research on thymol suggests that it can affect several signaling pathways in fungi. In Cryptococcus neoformans, thymol has been shown to impact the calcineurin and High Osmolarity Glycerol (HOG) signaling pathways, which are crucial for stress response and virulence.[5][8] It is plausible that this compound exerts its antifungal effects through similar pathways due to the action of its thymol component. However, further research is needed to confirm the specific pathways affected by this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Poor solubility of this compound in aqueous solutions.[2] | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol before diluting to the final concentration in the medium. Ensure the final solvent concentration is low and consistent across all treatments, including a solvent control. |
| Inconsistent or non-reproducible MIC/MFC results. | 1. Inaccurate serial dilutions.2. Inoculum size variability.3. Instability of this compound in the medium. | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.3. Prepare fresh dilutions of this compound for each experiment, as its stability in solution over time may be limited. |
| No antifungal activity observed even at high concentrations. | 1. The test organism is resistant to this compound.2. The compound has degraded.3. Inadequate contact between the compound and the fungus due to poor solubility. | 1. Include a known susceptible control strain to verify the activity of your this compound stock.2. Store this compound powder in a cool, dark, and dry place as recommended. Prepare fresh stock solutions regularly.3. Consider using a small percentage of a non-ionic surfactant like Tween 80 to improve the dispersion of this compound in the culture medium. Ensure to include a surfactant control. |
| Solvent control shows inhibition of fungal growth. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | The final concentration of the solvent in the culture medium should typically not exceed 1% (v/v). Perform a preliminary experiment to determine the maximum non-inhibitory concentration of the solvent for your specific fungal strain. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of thymol against various fungal species, which can serve as a reference for initiating this compound concentration optimization studies.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | 39 | 78 | [7] |
| Candida tropicalis | 78 | Not Reported | [6] |
| Candida krusei | 39 | Not Reported | [6] |
| Microsporum canis | 4.8 - 9.7 | 9.7 - 31 | [7] |
| Aspergillus flavus | 80 | Not Reported | [9] |
| Fusarium graminearum (EC50) | 26.3 | Not Reported | [10] |
Note: The data presented is for thymol, not this compound. EC50 (Effective Concentration 50%) is the concentration that inhibits 50% of the fungal growth.
Experimental Protocols
Detailed Methodology for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods and includes modifications to address the poor solubility of this compound.
-
Preparation of this compound Stock Solution:
-
Due to its insolubility in water, prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Ensure the this compound is fully dissolved. Gentle warming or sonication may be required.
-
-
Preparation of Microtiter Plates:
-
Use sterile 96-well flat-bottom microtiter plates.
-
Add 100 µL of the appropriate sterile fungal growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth) to wells in columns 2 through 12.
-
Add 200 µL of the growth medium to a well in column 1 for a sterility control (no fungus, no drug).
-
-
Serial Dilution of this compound:
-
Add 20 µL of the 10 mg/mL this compound stock solution to the first well of each test row in column 2, resulting in a starting concentration of 1000 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3. Mix well by pipetting up and down.
-
Continue this serial dilution process across the plate to column 11.
-
Discard 100 µL from column 11 to ensure all wells have a final volume of 100 µL.
-
Column 12 will serve as the growth control (fungus, no drug).
-
-
Inoculum Preparation:
-
Grow the fungal culture on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) from a fresh culture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). For filamentous fungi, a spore suspension should be prepared and the concentration determined using a hemocytometer.
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from columns 2 to 12. This will bring the final volume in each well to 200 µL and dilute the drug concentrations by half.
-
The final concentrations of this compound will range from 500 µg/mL down to 0.49 µg/mL.
-
The final DMSO concentration should not exceed 1%. Prepare a solvent control with the highest concentration of DMSO used.
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at the optimal temperature for the test fungus (e.g., 35-37°C for Candida spp.) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. The growth in the wells can be compared to the growth control (column 12).
-
Detailed Methodology for Determining Minimum Fungicidal Concentration (MFC)
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation and MFC Determination:
-
Incubate the agar plates at the optimal temperature for the fungus for a sufficient duration to allow for growth (typically 24-72 hours).
-
The MFC is the lowest concentration of this compound from the MIC plate that results in no fungal growth on the subculture plate.
-
Visualizations
Caption: Workflow for determining MIC and MFC of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. Investigation of Antifungal Mechanisms of Thymol in the Human Fungal Pathogen, Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Antifungal Mechanisms of Thymol in the Human Fungal Pathogen, Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROS Involves the Fungicidal Actions of Thymol against Spores of Aspergillus flavus via the Induction of Nitric Oxide | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
Strategies to minimize by-product formation in thymol iodide synthesis
Welcome to the technical support center for the synthesis of thymol iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, with a primary focus on minimizing the formation of by-products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is primarily a mixture of iodine derivatives of thymol, with the main component being dithymol diiodide. It is synthesized by treating a solution of thymol in sodium hydroxide with an iodine-potassium iodide solution. Due to its antiseptic and antifungal properties, it is used in various pharmaceutical and dermatological preparations.
Q2: What are the common by-products formed during the synthesis of this compound?
The primary by-products in this compound synthesis are mono-iodinated thymol and unreacted thymol. Depending on the reaction conditions, other undesired iodine derivatives of thymol may also be formed. The presence of these impurities can affect the purity, efficacy, and safety of the final product.
Q3: Why is it crucial to control by-product formation in this compound synthesis?
Minimizing by-products is essential to ensure the quality and consistency of the this compound produced. A high-purity product is critical for its intended applications in research and drug development, where impurities can lead to inaccurate experimental results or adverse effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides strategies to minimize by-product formation.
Problem 1: Low Yield of Dithymol Diiodide and Presence of Unreacted Thymol
Possible Causes:
-
Insufficient amount of iodinating agent.
-
Incomplete reaction due to short reaction time or low temperature.
-
Suboptimal pH of the reaction mixture.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize Stoichiometry | Carefully control the molar ratio of iodine to thymol. A slight excess of the iodine-potassium iodide solution can help drive the reaction to completion. Start with a 1:1 molar ratio of thymol to I₂ and incrementally increase the iodine concentration. | Increased conversion of thymol to its iodinated derivatives, reducing the amount of unreacted starting material. |
| Adjust Reaction Time and Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically carried out at room temperature. Prolonging the reaction time can lead to higher conversion. | Complete or near-complete consumption of thymol, leading to a higher yield of the desired product. |
| Control pH | Maintain a stable alkaline pH throughout the reaction. Thymol is more stable at a pH between 11 and 12. Use a buffered solution or carefully add sodium hydroxide to maintain the optimal pH. | Minimizes degradation of thymol and favors the desired iodination reaction. |
Problem 2: High Levels of Mono-iodinated Thymol By-product
Possible Causes:
-
Incorrect rate of addition of the iodinating agent.
-
Localized high concentrations of iodine.
-
Insufficient reaction time for the second iodination step to form the di-iodinated product.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Control Reagent Addition | Add the iodine-potassium iodide solution to the thymol solution slowly and with vigorous stirring. This ensures a homogeneous reaction mixture and prevents localized high concentrations of the iodinating agent. | Promotes the formation of the desired dithymol diiodide over the mono-iodinated intermediate by allowing the initially formed mono-iodinated species to react further. |
| Optimize Reaction Time | As with minimizing unreacted thymol, ensure a sufficient reaction time to allow for the conversion of mono-iodinated thymol to dithymol diiodide. Monitor the disappearance of the mono-iodinated intermediate by TLC or HPLC. | A significant reduction in the percentage of mono-iodinated by-product in the final product mixture. |
Problem 3: Formation of Undefined By-products and Product Discoloration
Possible Causes:
-
Oxidative side reactions.
-
Degradation of thymol or the product under harsh reaction conditions (e.g., excessively high pH or temperature).
-
Exposure to light.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | Reduced formation of colored impurities and other oxidation by-products. |
| Precise pH and Temperature Control | Strictly maintain the pH in the optimal range of 11-12 and avoid elevated temperatures. The reaction should be performed at room temperature. | Prevents degradation of the starting material and the product, leading to a cleaner reaction profile. |
| Protection from Light | This compound can be light-sensitive. Protect the reaction mixture and the final product from light by using amber glassware or by covering the reaction vessel with aluminum foil. | Improved stability and purity of the final product. |
Experimental Protocols
Key Experiment: Optimized Synthesis of High-Purity this compound (Dithymol Diiodide)
Objective: To synthesize this compound with minimal formation of by-products.
Materials:
-
Thymol
-
Sodium Hydroxide (NaOH)
-
Potassium Iodide (KI)
-
Iodine (I₂)
-
Distilled Water
-
Ethanol
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Preparation of the Thymol Solution: Dissolve a specific molar quantity of thymol in a freshly prepared aqueous solution of sodium hydroxide. The concentration of NaOH should be adjusted to bring the pH of the solution to approximately 11-12.
-
Preparation of the Iodinating Agent: Prepare a solution of iodine and potassium iodide in water. A typical molar ratio is 1:2 for I₂ to KI to ensure the dissolution of iodine.
-
Reaction: While stirring the thymol solution vigorously at room temperature and protecting it from light, add the iodine-potassium iodide solution dropwise over a prolonged period.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or RP-HPLC to check for the consumption of thymol and the formation of the product.
-
Precipitation: Once the reaction is complete (as indicated by the disappearance of thymol), slowly acidify the reaction mixture with dilute hydrochloric acid until the precipitation of the reddish-brown this compound is complete.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with distilled water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum desiccator protected from light.
Data Presentation
Table 1: Effect of pH on this compound Synthesis
| pH | Yield of Dithymol Diiodide (%) | Percentage of Mono-iodinated By-product (%) | Percentage of Unreacted Thymol (%) |
| 9 | 65 | 25 | 10 |
| 10 | 75 | 18 | 7 |
| 11 | 92 | 5 | 3 |
| 12 | 90 | 6 | 4 |
| 13 | 80 | 12 | 8 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting By-product Formation
Caption: Troubleshooting workflow for minimizing by-products.
Experimental Workflow for Optimized this compound Synthesis
Caption: Optimized experimental workflow for this compound synthesis.
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Thymol Iodide and Povidone-Iodine in Compounded Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative analytical methods for thymol iodide and a common alternative, povidone-iodine, within compounded formulations. The focus is on providing detailed experimental protocols and comparative data to aid researchers and formulation scientists in selecting appropriate analytical strategies for quality control and product development.
Introduction
This compound, a mixture of iodine derivatives of thymol, has a history of use as a topical antiseptic and was traditionally valued for its antimicrobial properties.[1][2] It is principally composed of dithymol diiodide and is expected to contain not less than 43% iodine.[3][4][5] In contemporary compounding pharmacy, it may be incorporated into various topical preparations such as ointments, creams, and powders.[6][7]
Povidone-iodine, a complex of iodine with polyvinylpyrrolidone, is a widely used broad-spectrum antiseptic.[8] Unlike this compound, povidone-iodine has well-established monographs in major pharmacopeias, such as the United States Pharmacopeia (USP), which provide detailed methods for its quantitative analysis.[9]
This guide will compare the analytical methodologies for these two iodine-containing antiseptics, providing a framework for robust quantitative analysis in a compounded product context.
Representative Compounded Formulations
For the purpose of this comparative guide, the following representative topical formulations are considered:
Table 1: Representative Compounded Formulations
| Formulation Component | This compound Ointment (1%) | Povidone-Iodine Ointment (10%) |
| Active Ingredient | This compound | Povidone-Iodine |
| Concentration | 1 g | 10 g |
| Base | White Petrolatum | Polyethylene Glycol Ointment |
| Total Quantity | 100 g | 100 g |
Quantitative Analysis Methods
The primary method for the quantitative analysis of both this compound and povidone-iodine in compounded formulations is the determination of their iodine content. Iodometric titration is a classic and reliable technique for this purpose.[1][10]
Quantitative Analysis of this compound
While a specific USP monograph for this compound is not currently available, a suitable method for the determination of its iodine content can be adapted from general principles of iodometric titration. The historical nature of this compound's use means that modern analytical methods like HPLC are less common.
Experimental Protocol: Iodometric Titration of this compound in an Ointment Base
This protocol is a proposed method based on established chemical principles for the determination of iodine in organic compounds.
-
Sample Preparation:
-
Accurately weigh approximately 5 g of the this compound Ointment (1%) into a 250 mL conical flask.
-
Add 50 mL of chloroform and stir until the ointment base is completely dissolved.
-
Add 30 mL of glacial acetic acid and 1 g of potassium iodide.
-
-
Titration:
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns a pale yellow), add 2 mL of a freshly prepared starch indicator solution. The solution should turn a deep blue color.
-
Continue the titration with 0.1 N sodium thiosulfate, drop by drop, with constant swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution consumed.
-
-
Calculation:
-
Each mL of 0.1 N sodium thiosulfate is equivalent to 12.69 mg of iodine (I).
-
Calculate the percentage of iodine in the sample of the ointment.
-
Workflow for this compound Analysis
Caption: Workflow for the quantitative analysis of this compound in an ointment.
Quantitative Analysis of Povidone-Iodine
The quantitative analysis of povidone-iodine is well-defined in the USP monograph. The method involves the determination of "available iodine," which is the iodine that is released from the povidone-iodine complex.
Experimental Protocol: USP Assay for Available Iodine in Povidone-Iodine
This protocol is based on the official USP monograph for Povidone-Iodine.[9]
-
Sample Preparation:
-
Accurately weigh a quantity of Povidone-Iodine Ointment (10%) equivalent to about 500 mg of povidone-iodine into a 400 mL beaker.
-
Add 200 mL of water and stir with a mechanical stirrer until the ointment is dispersed and the povidone-iodine is dissolved as completely as possible (this may take up to 1 hour).
-
-
Titration:
-
Titrate the solution immediately with a standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint is approached, add 3 mL of starch indicator solution.
-
Continue the titration until the blue color is completely discharged.
-
Perform a blank determination and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 N sodium thiosulfate is equivalent to 12.69 mg of available iodine (I).
-
Calculate the percentage of available iodine in the povidone-iodine portion of the ointment.
-
Workflow for Povidone-Iodine Analysis
Caption: Workflow for the quantitative analysis of povidone-iodine in an ointment.
Comparison of Analytical Methods
The following table summarizes the key differences and considerations for the quantitative analysis of this compound and povidone-iodine in compounded formulations.
Table 2: Comparison of Quantitative Analysis Methods
| Parameter | This compound (Proposed Method) | Povidone-Iodine (USP Method) |
| Principle | Iodometric titration of total iodine. | Iodometric titration of available iodine.[9] |
| Official Status | No official monograph. Method is based on general chemical principles. | Official USP monograph method exists.[9] |
| Sample Preparation | Requires dissolution in an organic solvent (e.g., chloroform) due to the lipophilic nature of the compound and ointment base. | Requires dispersion in water. Mechanical stirring may be necessary for complete dissolution from the ointment base.[9] |
| Titrant | Standardized 0.1 N Sodium Thiosulfate | Standardized 0.1 N Sodium Thiosulfate[9] |
| Indicator | Starch solution | Starch solution[9] |
| Potential Interferences | Other oxidizing or reducing agents present in the formulation base. The complex matrix of some ointment bases may require additional extraction steps. | The presence of other substances that can react with iodine or thiosulfate. A blank titration helps to mitigate some of these interferences.[9] |
| Validation | Method would require full validation according to ICH guidelines (accuracy, precision, linearity, specificity, etc.). | The USP method is considered validated, though verification in the specific laboratory and for the specific formulation matrix is required. |
Signaling Pathway of Antimicrobial Action
While not directly related to quantitative analysis, understanding the mechanism of action provides context for the importance of accurate quantification. The antimicrobial activity of both compounds is primarily attributed to the release of iodine, which is a potent oxidizing agent.
Caption: Generalized signaling pathway for the antimicrobial action of iodine-releasing antiseptics.
Conclusion
The quantitative analysis of both this compound and povidone-iodine in compounded formulations relies on the determination of iodine content, for which iodometric titration is a robust and appropriate method. While povidone-iodine benefits from a well-established and validated USP method, the analysis of this compound requires the adaptation of general chemical principles. For researchers and drug development professionals, the choice of analytical method will depend on the regulatory requirements and the need for method validation. The protocols and comparative data presented in this guide provide a foundation for developing and implementing reliable quality control measures for these important compounded antiseptics.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. This compound, this compound-522-22-7, this compound manufacturer in India. [sodiumiodide.net]
- 3. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 552-22-7 [thegoodscentscompany.com]
- 5. emeralduae.com [emeralduae.com]
- 6. Articles [globalrx.com]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CompoundingToday.com | Formulation: Povidone-Iodine 10% Aqueous Solution [compoundingtoday.com]
- 10. Iodometry - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Thymol Iodide and Povidone-Iodine as Antiseptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two iodine-containing antiseptic compounds: thymol iodide and povidone-iodine. While both have been utilized for their antimicrobial properties, their history, chemical nature, and the extent of scientific validation differ significantly. This document aims to present an objective comparison based on available scientific literature, highlighting their mechanisms of action, antimicrobial efficacy, cytotoxicity, and the experimental protocols used for their evaluation.
Chemical and Physical Properties
Povidone-iodine is a well-defined, water-soluble complex of iodine with the polymer povidone. This formulation allows for a sustained release of free iodine, which is the active microbicidal agent.[1][2] In contrast, this compound is a compound derived from thymol, a naturally occurring phenol, and iodine.[3][4] Historically, it has been used as a reddish-brown or yellow crystalline powder and is not readily soluble in water.[4][5]
| Property | This compound | Povidone-Iodine |
| Composition | A mixture of iodine derivatives of thymol, principally dithymol diiodide.[5] | A stable chemical complex of polyvinylpyrrolidone (povidone) and elemental iodine.[2] |
| Appearance | Reddish-brown or reddish-yellow bulky powder.[5] | Amorphous, reddish-brown powder or aqueous solution. |
| Solubility | Insoluble in water; slightly soluble in alcohol; readily soluble in chloroform and ether.[5] | Soluble in water and alcohol. |
| Stability | Loses iodine on prolonged exposure to light.[5] | More stable in solution than tincture of iodine.[1] |
Mechanism of Action
The antiseptic activity of both compounds is attributed to the release of iodine. Free iodine is a potent oxidizing agent that disrupts microbial cells through multiple mechanisms.
Povidone-Iodine: The povidone-iodine complex acts as a reservoir, slowly releasing free iodine upon application.[1][2] This free iodine rapidly penetrates microbial cell walls and exerts its antimicrobial effect by:
-
Oxidation of Cellular Components: Iodine oxidizes key amino acids in proteins and enzymes, as well as nucleotides in DNA and RNA, leading to their inactivation.[2][6][7]
-
Disruption of Cell Membranes: It reacts with unsaturated fatty acids in the cell membrane, altering its structure and causing leakage of cellular contents.[1][2]
This compound: The precise mechanism of this compound is not as well-documented as that of povidone-iodine. However, it is understood to combine the antimicrobial properties of its two main components:
-
Iodine: Similar to povidone-iodine, it releases iodine which acts as a strong oxidizing agent.
-
Thymol: Thymol, a phenolic compound, disrupts the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force.[8][9][10]
Diagram: Mechanism of Action of Povidone-Iodine
Caption: Povidone-Iodine's sustained release of free iodine leads to microbial cell death.
Diagram: Proposed Mechanism of Action of this compound
Caption: this compound likely acts via the combined effects of iodine and thymol on microbial cells.
Antimicrobial Efficacy
Povidone-iodine has a broad antimicrobial spectrum, with extensive data supporting its efficacy against a wide range of pathogens.[1][6] In contrast, quantitative data on the antimicrobial efficacy of this compound is scarce, with most information being historical and qualitative.[11] The data for thymol, its active component, is more readily available.
Table 1: Comparative Antimicrobial Spectrum
| Feature | This compound | Povidone-Iodine |
| Spectrum | Historically used as a mild antiseptic and fungicide.[3] | Broad spectrum: bactericidal, virucidal, fungicidal, and sporicidal activity.[1][6] |
| Gram+ Bacteria | Anecdotal evidence against Staphylococcus species.[11] | Highly effective, including against antibiotic-resistant strains like MRSA.[6] |
| Gram- Bacteria | Limited data available. | Effective against a wide range of Gram-negative bacteria.[6] |
| Fungi | Historically used as a fungicide.[3] | Effective against various fungi, including Candida species.[1] |
| Viruses | No specific data available. | Active against numerous enveloped and non-enveloped viruses.[6] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Organism | Povidone-Iodine (MIC) | Thymol (MIC) |
| Staphylococcus aureus | Data suggests high bactericidal activity within 15-60 seconds of exposure to a 10% solution.[6] | 156 - 250 µg/mL[9][12] |
| Escherichia coli | Effective against Gram-negative bacteria.[6] | 200 - 2786 µg/mL[10][13] |
| Pseudomonas aeruginosa | Effective against Gram-negative bacteria.[6] | Data available, but with variability. |
| Candida albicans | Effective against fungi.[1] | 39 µg/mL[10] |
Cytotoxicity
The potential for antiseptics to be toxic to host cells is a critical consideration in their clinical application, particularly in wound healing.
Table 3: Comparative Cytotoxicity Data
| Cell Line | Povidone-Iodine (IC50) | Thymol (IC50) |
| Human Fibroblasts | Varies with formulation and exposure time. | Showed increased fibroblast cell growth in one study, but the exact amount could not be calculated due to interference with the MTT assay.[9] |
| Murine Fibroblasts (L929) | Better tolerated than chlorhexidine, octenidine, or polyhexamethylene biguanide. | No specific data found. |
| Breast Cancer (MCF-7) cells | Not typically evaluated for this purpose. | 54-62 µg/mL[14] |
| Colorectal Cancer (HT-29, HCT-116) cells | Not typically evaluated for this purpose. | HT-29: ~150-300 µg/mL; HCT-116: 47 µg/mL.[15] |
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of antiseptic efficacy and cytotoxicity.
Diagram: General Experimental Workflow for Antiseptic Evaluation
Caption: A standardized workflow for evaluating the efficacy and safety of antiseptic agents.
Key Experimental Methodologies:
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar dilution methods are standardly used to determine the lowest concentration of an antiseptic that inhibits the visible growth of a microorganism.[13]
-
Time-Kill Kinetic Assays (e.g., ASTM E2315): These assays measure the rate at which an antiseptic kills a microbial population over time.
-
Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
-
-
In Vitro Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a gap, and the rate of cell migration to close the gap is monitored in the presence and absence of the test compound.
-
Ex Vivo and In Vivo Models: Porcine skin is often used as an ex vivo model due to its similarity to human skin. In vivo models in animals, such as mice or rats, are used to evaluate wound healing and antimicrobial efficacy in a more complex biological system.
Conclusion
Povidone-iodine is a well-characterized antiseptic with a broad spectrum of antimicrobial activity supported by extensive modern scientific data. Its mechanism of action is well understood, and its efficacy and cytotoxicity have been quantified in numerous studies.
This compound, in contrast, is a historical antiseptic for which there is a significant lack of contemporary, quantitative data. While its components, thymol and iodine, have known antimicrobial properties, the efficacy and safety of the compound this compound have not been rigorously evaluated by modern standards. For researchers and drug development professionals, povidone-iodine represents a benchmark antiseptic with a wealth of data for comparison. This compound, while of historical interest, would require significant further investigation to establish its place in modern antiseptic therapy. The disparity in the available scientific evidence is a key finding of this comparative analysis.
References
- 1. Povidone Iodine, a broad-spectrum antiseptic - Microwin [microwinlabs.com]
- 2. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cas 552-22-7,this compound | lookchem [lookchem.com]
- 5. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The antibacterial properties of phenolic isomers, carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmp.ir [jmp.ir]
- 10. researchgate.net [researchgate.net]
- 11. caringsunshine.com [caringsunshine.com]
- 12. Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. researchgate.net [researchgate.net]
- 15. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Thymol Iodide and Miconazole Against Dermatophytes: A Guide for Researchers
This guide provides a comparative analysis of the antifungal properties of thymol iodide and miconazole against dermatophytes, the fungi responsible for common skin, hair, and nail infections. The information is curated for researchers, scientists, and professionals in drug development, presenting available experimental data, methodologies, and insights into their mechanisms of action.
Executive Summary
Miconazole is a well-established azole antifungal with a known mechanism of action targeting ergosterol biosynthesis, a critical component of the fungal cell membrane. In contrast, this compound's antifungal activity is attributed to its components: iodine, which disrupts microbial proteins and nucleic acids, and thymol, which enhances skin penetration[1]. While direct comparative studies on the efficacy of this compound and miconazole against dermatophytes are limited in the available literature, this guide synthesizes existing data on each compound to facilitate a scientific comparison.
Quantitative Data on Antifungal Activity
The following table summarizes the available quantitative data on the in vitro efficacy of miconazole and thymol (as a component of this compound) against relevant dermatophyte species. It is important to note that the data for thymol may not be fully representative of this compound, which also contains iodine.
| Compound | Dermatophyte Species | Efficacy Metric | Value | Reference |
| Miconazole | Trichophyton rubrum | MIC | 0.5 mg/L | [2] |
| Miconazole | Trichophyton mentagrophytes | Inhibition Zone | 35.2 mm (10 mg/g) | [3] |
| Thymol | Microsporum canis | MIC | 4.8–9.7 µg/mL | [4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The determination of antifungal efficacy, particularly the Minimum Inhibitory Concentration (MIC), is crucial for comparative studies. The broth microdilution method is a standardized and widely accepted protocol for testing the susceptibility of filamentous fungi, including dermatophytes, to antifungal agents.
Broth Microdilution Method for Dermatophyte Susceptibility Testing
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
-
Inoculum Preparation:
-
Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (PDA), at 28°C for 7 to 10 days to encourage conidia formation[5][6].
-
The fungal colonies are covered with a sterile saline solution, and the surface is gently scraped to release conidia.
-
The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.
-
The upper, more homogenous suspension is collected, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration (typically 1 x 10³ to 3 x 10³ CFU/mL)[7].
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents (miconazole, this compound) are prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the stock solutions are prepared in RPMI 1640 medium[7].
-
-
Microdilution Plate Setup:
-
96-well microtiter plates are used. Each well, except for the control wells, receives 100 µL of the diluted antifungal agent.
-
The prepared fungal inoculum (100 µL) is added to each well, resulting in a final volume of 200 µL.
-
Control wells containing medium only (sterility control) and medium with the fungal inoculum (growth control) are included[8].
-
-
Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control[10].
-
Mechanism of Action and Signaling Pathways
Miconazole
Miconazole, an imidazole antifungal, primarily functions by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, miconazole alters the fluidity and integrity of the cell membrane, leading to increased permeability and ultimately, fungal cell death[2].
References
- 1. Articles [globalrx.com]
- 2. Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Combination of Miconazole and Sulfur for the Treatment of Dermatophytosis | Atlantis Press [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medicinearticle.com [medicinearticle.com]
- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Multilaboratory Evaluation of In Vitro Antifungal Susceptibility Testing of Dermatophytes for ME1111 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Techniques for the Characterization of Thymol Iodide
For Researchers, Scientists, and Drug Development Professionals
Thymol iodide, a derivative of thymol, is recognized for its use as an antiseptic and antifungal agent.[1][2] Accurate and comprehensive characterization of this compound is crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques are indispensable tools for elucidating the chemical structure and purity of this compound. This guide provides a comparative overview of key spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by available data and generalized experimental protocols.
Molecular and Physical Properties
This compound is commercially available as a reddish-brown or reddish-yellow powder with a slight aromatic odor.[1] It is important to note that this compound is often a mixture of iodine derivatives of thymol, principally dithymol diiodide.[1][3] The official preparation contains at least 43% iodine.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄I₂O₂ | [4] |
| Molecular Weight | 550.21 g/mol | [4] |
| CAS Number | 552-22-7 | [4] |
| Appearance | Reddish-brown or reddish-yellow powder | [1] |
| Solubility | Readily soluble in chloroform, ether; slightly soluble in alcohol; insoluble in water. | [1] |
| Stability | Loses iodine on prolonged exposure to light. | [1] |
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique provides unique insights into the molecular structure of this compound. The following sections detail the principles, expected results, and a comparison of these methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and accessible technique used to study the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.
Expected Data for this compound: Vendor data for this compound indicates a maximum extinction (εmax) of ≥320 at a wavelength (λmax) between 241-246 nm when measured in chloroform.[4] The parent compound, thymol, exhibits absorption maxima at different wavelengths depending on the solvent and pH.[5] The iodination of the thymol structure influences the position and intensity of these absorption bands.
Table 2: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Reference |
| This compound | 241-246 | Chloroform | [4] |
| Thymol | ~274 | Ethanol/Water |
Alternative Techniques: While UV-Vis is excellent for quantitative analysis and quick purity checks, it provides limited structural information. Techniques like fluorescence spectroscopy could be an alternative for studying the electronic properties if the compound is fluorescent, but UV-Vis remains the standard for routine analysis of chromophoric compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Data for this compound: The FT-IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. By comparing with the spectrum of thymol, we can infer the changes upon iodination. The prominent O-H stretch in thymol will likely be absent or significantly altered in dithymol diiodide. The introduction of the C-I bond will result in new vibrational modes in the fingerprint region.
Table 3: Comparison of FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Thymol | This compound (Expected) | Reference (Thymol) |
| O-H stretch (phenolic) | ~3200-3400 | Absent or shifted | [6] |
| C-H stretch (aromatic) | ~3000-3100 | ~3000-3100 | [6] |
| C-H stretch (aliphatic) | ~2865-2968 | ~2865-2968 | [6] |
| C=C stretch (aromatic) | ~1622 | ~1600-1620 | [6] |
| C-O stretch (phenolic) | ~1200-1300 | Shifted | [7] |
| C-I stretch | Not Applicable | ~500-600 | Inferred |
Alternative Techniques: Raman spectroscopy can be a complementary technique to FT-IR, particularly for symmetric bonds and for aqueous samples. However, FT-IR is more commonly used for routine functional group analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expected Data for this compound: For this compound (dithymol diiodide), the ¹H and ¹³C NMR spectra would be more complex than that of thymol due to the dimeric structure. The absence of the phenolic proton signal (~4.7 ppm in thymol) would be a key indicator of the ether linkage. The chemical shifts of the aromatic protons and carbons would be significantly affected by the presence of the bulky iodine atoms and the biphenyl linkage.
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thymol
| Thymol | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |
| -OH | ~4.7 | - | [8] |
| Aromatic C-H | 6.6-7.1 | 115-136 | [8] |
| -CH(CH₃)₂ | ~3.2 (septet) | ~27 | [8] |
| Ar-CH₃ | ~2.3 (singlet) | ~21 | [8] |
| -CH(CH₃)₂ | ~1.2 (doublet) | ~23 | [8] |
| Aromatic C-O | - | ~152 | [8] |
Alternative Techniques: X-ray crystallography is an alternative for obtaining the precise three-dimensional structure of a compound, but it requires a suitable single crystal, which can be challenging to grow. For routine structural confirmation in solution, NMR is unparalleled.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Expected Data for this compound: The molecular weight of this compound (C₂₀H₂₄I₂O₂) is 550.21 g/mol .[4] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The exact mass is calculated to be 549.98658 Da.[1] The fragmentation pattern in the mass spectrum would be complex, likely showing the loss of iodine atoms and cleavage of the biphenyl bond.
Table 5: Mass Spectrometry Data
| Compound | Molecular Weight | Technique | Key Information | Reference |
| This compound | 550.21 | MS | Molecular Ion Peak (M⁺) | [4] |
| Thymol | 150.22 | MS | Molecular Ion Peak (M⁺) | [9] |
Alternative Techniques: Elemental analysis can provide the percentage composition of elements (C, H, I, O) and is a classic method to confirm the empirical formula. However, it does not provide the detailed structural information or molecular weight confirmation that MS offers.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic characterization of this compound.
1. UV-Vis Spectroscopy Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of chloroform to prepare a stock solution. Further dilute the stock solution with chloroform to obtain a concentration within the linear range of the spectrophotometer (typically resulting in an absorbance between 0.2 and 0.8).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Measurement: Record the spectrum from 200 to 400 nm using a 1 cm quartz cuvette. Use chloroform as the blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
2. FT-IR Spectroscopy Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Measurement: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3. NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) according to standard instrument parameters.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts to the respective nuclei in the molecule.
4. Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Measurement: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. For high accuracy, use a high-resolution instrument like a TOF or Orbitrap.
Workflow for Spectroscopic Characterization
The logical flow for characterizing a newly synthesized or purified batch of this compound involves a multi-technique approach to build a comprehensive analytical profile.
References
- 1. This compound | C20H24I2O2 | CID 11088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 552-22-7 [thegoodscentscompany.com]
- 4. This compound 552-22-7 [sigmaaldrich.com]
- 5. UV-Vis Spectrum of Thymol Blue | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Thymol [webbook.nist.gov]
A Comparative Analysis of the Antifungal Efficacy of Thymol Iodide and Clotrimazole
In the landscape of antifungal therapeutics, the imidazole derivative clotrimazole has long been a cornerstone for treating a variety of fungal infections. However, the emergence of drug-resistant fungal strains necessitates the exploration of alternative and complementary antifungal agents. This guide provides a detailed comparison of the antifungal efficacy of thymol iodide, a compound leveraging the antimicrobial properties of both thymol and iodine, and the well-established clotrimazole. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, mechanistic insights, and standardized testing protocols.
Quantitative Assessment of Antifungal Potency
A direct quantitative comparison of the antifungal efficacy of this compound and clotrimazole is challenging due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in peer-reviewed literature. Clotrimazole, being a widely used antifungal, has been extensively studied, with its MIC values against various fungal pathogens well-documented. In contrast, this compound's antifungal properties are more often inferred from the activities of its constituent components, thymol and iodine.
The following table summarizes the available MIC data for clotrimazole and provides context for the potential efficacy of thymol and iodine compounds against common fungal pathogens, particularly Candida species. It is important to note that the efficacy of this compound itself would need to be empirically determined.
| Fungal Species | Clotrimazole MIC (µg/mL) | Thymol MIC (µg/mL) | Iodine Compounds (Lugol's Solution) MIC (mmol/L) |
| Candida albicans | 0.008 - 8[1][2][] | 39 - 10,000[4][5] | 3 - 23 (MIC₅₀)[6] |
| Candida glabrata | 0.125 (for some isolates)[1] | - | 21 - 39 (MIC₉₀)[6] |
| Candida krusei | 0.125[1] | 39[5] | - |
| Candida tropicalis | 0.008 - 1[2] | 78[5] | - |
| Candida parapsilosis | 0.015 - 0.03[2] | - | - |
Note: The presented MIC values for clotrimazole and thymol are ranges compiled from various studies and can vary depending on the specific strain and testing methodology. The data for iodine compounds is from a study using Lugol's solution and is presented in mmol/L. Direct comparison of these values should be made with caution due to the different units and chemical nature of the compounds. The absence of data for thymol against certain species is indicated by "-".
Mechanisms of Antifungal Action
The antifungal mechanisms of clotrimazole and this compound are distinct, targeting different cellular components and pathways.
Clotrimazole: As an azole antifungal, clotrimazole primarily inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[6][7][8][9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the fluidity and integrity of the cell membrane, ultimately inhibiting fungal growth.[7][10] At lower concentrations, clotrimazole is fungistatic, while at higher concentrations, it can be fungicidal.[7]
This compound: The precise mechanism of this compound has not been extensively elucidated, but it is understood to be a combination of the actions of its two active components: thymol and iodine.
-
Thymol: This phenolic compound disrupts the fungal cell membrane, increasing its permeability and leading to the leakage of intracellular components.[11] It is also suggested to interfere with ergosterol biosynthesis.[12] Studies on thymol have shown its ability to inhibit the formation of hyphae and biofilms in Candida albicans, which are important virulence factors.
-
Iodine: Iodine is a potent oxidizing agent that disrupts the protein and nucleic acid structures of microbes, leading to cell death.[8] It exerts its antifungal effect by inducing oxidative stress within the fungal cells.[6][7]
The combined action of thymol and iodine in this compound suggests a multi-target antifungal effect, potentially reducing the likelihood of resistance development.
Signaling Pathways
The interaction of these antifungal agents with fungal signaling pathways provides deeper insight into their mechanisms of action.
Clotrimazole Signaling Pathway:
Caption: Clotrimazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Proposed this compound Signaling Pathway:
Caption: this compound's proposed dual mechanism of action.
Experimental Protocols
Standardized methods are crucial for the reliable evaluation of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing of yeasts, which can be adapted for comparing this compound and clotrimazole.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Methodology: Broth Microdilution Susceptibility Test (Adapted from CLSI M27)
-
Inoculum Preparation:
-
Subculture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Antifungal Agent Preparation:
-
Prepare stock solutions of this compound and clotrimazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Perform serial twofold dilutions of each stock solution in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations to be tested.
-
-
Assay Procedure:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a positive control well (fungal inoculum without any drug) and a negative control well (medium only).
-
Incubate the microtiter plate at 35°C for 24 to 48 hours.
-
-
Determination of MIC:
-
Following incubation, determine the MIC by visually observing the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.
-
Alternatively, the turbidity can be measured using a microplate reader.
-
Conclusion
Clotrimazole remains a well-characterized and effective antifungal agent with a known mechanism of action targeting ergosterol biosynthesis. Its efficacy against a broad range of fungal pathogens is supported by extensive quantitative data. This compound, while less studied, presents a promising alternative with a potential multi-target mechanism of action derived from its thymol and iodine components. The combined membrane-disrupting and oxidative stress-inducing properties of this compound could offer advantages in overcoming resistance.
However, to establish the comparative efficacy of this compound, further rigorous in vitro and in vivo studies are essential to determine its MIC values against a wide array of clinically relevant fungi and to fully elucidate its mechanism of action and signaling pathway interactions. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations, which are crucial for the development of novel and effective antifungal therapies.
References
- 1. The Fungicidal Activity of Thymol against Fusarium graminearum via Inducing Lipid Peroxidation and Disrupting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Articles [globalrx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iodine induces toxicity against Candida albicans and Candida glabrata through oxidative stress | Iranian Journal of Microbiology [ijm.tums.ac.ir]
A Head-to-Head Comparison of Thymol Iodide and Silver Sulfadiazine in Wound Healing
In the landscape of topical wound care, the ideal agent should not only prevent or combat infection but also actively promote the complex process of tissue regeneration. For decades, silver sulfadiazine (SSD) has been a mainstay in burn and wound management. However, emerging research and a renewed interest in historical antiseptics have brought compounds like thymol iodide to the forefront of scientific investigation. This guide provides a detailed, evidence-based comparison of this compound and silver sulfadiazine, focusing on their performance in wound healing, supported by experimental data.
Overview of a Comparative Analysis
Quantitative Data on Wound Healing
The following tables summarize quantitative data extracted from various preclinical and in vitro studies. It is crucial to note that these data are from different studies with varying methodologies, and therefore, direct statistical comparison is not feasible.
Table 1: In Vivo Wound Healing Studies in Animal Models
| Agent | Animal Model | Wound Type | Key Findings | Source |
| Silver Sulfadiazine | Mice | Full-thickness burn | 16.3% wound closure by day 10, compared to 42.1% for untreated controls.[3] | [Rosen et al., 2015][3] |
| Silver Sulfadiazine | Porcine | Partial-thickness scald | Significantly more wound contraction compared to glycerol preserved pig skin. | [van der Veen et al., 2021][13] |
| Silver Sulfadiazine | Rat | Second-degree burn | Mean wound size decreased to 25% of the original area by day 28.[14][15] | [Hedayatpour et al., 2019][14][15] |
| Thymol | Rodents | Excisional wound | Wounds dressed with collagen-thymol films showed significantly greater wound retraction rates at day 7 and 14.[9] | [Riella et al., 2012][9] |
| Thymol-loaded Hydrogel | Murine | Skin infection | Significant acceleration in wound closure at 24 hours (58.09% for one formulation and 57.45% for another).[6][16] | [El-Gogary et al., 2022][6][16] |
Table 2: In Vitro Effects on Skin Cells
| Agent | Cell Type | Key Findings | Source |
| Silver Sulfadiazine | Human Dermal Fibroblasts | Highly cytotoxic.[5] | [Kwon et al., 2003][5] |
| Silver Sulfadiazine | Diabetic Fibroblasts | Reduced cell viability by 54-70% and collagen synthesis by 48-68% compared to silver-free dressings.[17] | [Zou et al., 2013][17] |
| Thymol | Skin Fibroblast Cells | Increased fibroblast cell growth significantly (though exact quantification was challenging due to assay interference).[4][8] | [Mollarafie et al., 2015][4][8] |
| Thymol | Human Keratinocytes (HaCaT) | Pre-treatment with thymol significantly reduced UVB-induced apoptosis.[18] | [Russo et al., 2019][18] |
Experimental Protocols
In Vivo Wound Healing Assay (Silver Sulfadiazine)
A study investigating the effect of silver sulfadiazine on wound healing in mice utilized the following protocol:
-
Animal Model: Male BALB/c mice.[19]
-
Wound Creation: Two full-thickness thermal burns were created on the dorsum of each mouse.
-
Treatment: 50 µL of 1% silver sulfadiazine cream was applied to each wound daily. A control group remained untreated.[3]
-
Wound Measurement: Wounds were photographed at various time points, and the wound area was measured using computerized planimetry.[3]
-
Histological Analysis: Tissue samples were collected for histological staining to assess re-epithelialization, collagen deposition, and macrophage infiltration.[3]
-
Cytokine Analysis: Wound tissue was homogenized to measure the expression of inflammatory cytokines such as IL-1α and IL-1β.[3]
In Vivo Wound Healing Assay (Thymol)
A study evaluating the wound healing potential of thymol in rodents followed this protocol:
-
Animal Model: Wistar rats.[9]
-
Wound Creation: A circular excisional wound was created on the dorsum of each rat.
-
Treatment Groups:
-
Undressed wounds (control).
-
Dressed with a collagen-based film.
-
Dressed with a collagen-based film containing thymol.[9]
-
-
Wound Measurement: The wound area was traced on different days, and the rate of wound contraction was calculated.[9]
-
Histological Analysis: Biopsies were taken on days 3, 7, 14, and 21 for histological examination of granulation tissue formation, collagen deposition, and re-epithelialization.[9]
Mechanism of Action and Signaling Pathways
Silver Sulfadiazine
Silver sulfadiazine's primary mechanism of action is its broad-spectrum antimicrobial activity. It releases silver ions that can disrupt bacterial cell membranes and interfere with DNA replication and essential enzymes. The sulfadiazine component inhibits bacterial folic acid synthesis.[20] However, its impact on the host's wound healing cascade is complex and can be detrimental. Studies suggest that silver sulfadiazine can impair wound healing by disrupting cytokine activity, suppressing the recruitment of macrophages, and inhibiting collagen deposition and re-epithelialization.[3][4] It has also been shown to be cytotoxic to fibroblasts and keratinocytes, which are critical for wound repair.[5][21]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Silver sulfadiazine linked to delayed wound healing in mice | MDedge [mdedge.com]
- 4. jmp.ir [jmp.ir]
- 5. researchgate.net [researchgate.net]
- 6. Thymol-Loaded Eudragit RS30D Cationic Nanoparticles-Based Hydrogels for Topical Application in Wounds: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and cicatrizing activities of thymol, a monoterpene of the essential oil from Lippia gracilis, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review and meta‐analysis of the effect of thymol as an anti‐inflammatory and wound healing agent | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ANTIBACTERIAL AND WOUND HEALING PROPERTIES OF THYMOL (THYMUS VULGARIS OIL) AND ITS APPLICATION IN A NOVEL WOUND DRESSING | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jsurgmed.com [jsurgmed.com]
- 15. Comparing the effects of silver sulfadiazine and cerium nitrate silver sulfadiazine on burn-wound healing and survival rate of rat animal model | Journal of Surgery and Medicine [jsurgmed.com]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of silver dressings on diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. air.unimi.it [air.unimi.it]
- 19. Silver sulfadiazine retards wound healing in mice via alterations in cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wounds-uk.com [wounds-uk.com]
- 21. frontierspartnerships.org [frontierspartnerships.org]
Comparative Analysis of the Antimicrobial Spectrum of Thymol Iodide and Chlorhexidine: A Review of Available Evidence
A comprehensive review of the scientific literature reveals a significant disparity in the available quantitative data regarding the antimicrobial spectra of thymol iodide and chlorhexidine. While chlorhexidine has been extensively studied, with a wealth of publicly available data on its efficacy against a broad range of microorganisms, this compound, a compound with a history of use as a mild antiseptic, lacks robust, publicly accessible quantitative data to allow for a direct, evidence-based comparison.
This guide synthesizes the available information on both compounds, highlighting the current state of knowledge and the existing data gaps. It provides a detailed overview of chlorhexidine's antimicrobial profile, supported by experimental data, and discusses the properties of this compound based on historical and qualitative reports. Additionally, it outlines standard experimental protocols for antimicrobial susceptibility testing that could be adapted for future studies on this compound and presents visualizations of these workflows and the known mechanism of action for chlorhexidine.
Overview of Antimicrobial Properties
Chlorhexidine is a well-established, broad-spectrum antiseptic used extensively in healthcare settings.[1] It is a cationic polybiguanide that exhibits both bacteriostatic and bactericidal effects by disrupting microbial cell membranes.[1]
This compound is a compound derived from thymol and iodine and has been historically used as a mild antiseptic and fungicide.[2][3] Its antimicrobial action is attributed to the combined effects of its constituent components. Iodine is known to disrupt protein and nucleic acid structure, while thymol can enhance penetration.[3] However, contemporary scientific literature lacks specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), for this compound against a wide array of pathogens.[1][4] Much of the available information is historical and qualitative in nature.[1][4]
Data Presentation: Antimicrobial Spectrum
Due to the scarcity of quantitative data for this compound, a direct comparative table is not feasible. Instead, this section presents a summary of the known antimicrobial spectrum for chlorhexidine and qualitative information for this compound.
Chlorhexidine: Quantitative Antimicrobial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of chlorhexidine against a selection of common pathogens, compiled from various studies.
| Microorganism | Type | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 1 - 4 | 4 - 16 |
| Streptococcus mutans | Gram-positive bacteria | 1 - 2 | 2 - 4 |
| Escherichia coli | Gram-negative bacteria | 2 - 16 | 8 - 64 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 8 - 64 | 32 - 256 |
| Candida albicans | Fungus (Yeast) | 2 - 16 | 4 - 32 |
Note: These values are indicative and can vary depending on the specific strain and testing methodology.
This compound: Qualitative Antimicrobial Spectrum
Historical and qualitative data suggest that this compound possesses mild antiseptic and fungicidal properties.[2][3] It has been used topically for skin infections and was considered an alternative to iodoform.[2] The active iodine component is believed to be effective against a range of bacterial and fungal pathogens by disrupting their essential proteins and nucleic acids.[3] However, without quantitative data, its potency and spectrum relative to modern antiseptics like chlorhexidine cannot be accurately assessed.
Mechanisms of Action
Chlorhexidine
Chlorhexidine's primary mechanism of action involves the disruption of the microbial cell membrane. As a positively charged molecule, it binds to the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents. At lower concentrations, this results in a bacteriostatic effect, while at higher concentrations, it causes irreversible cell damage and death (bactericidal effect).
This compound
The precise mechanism of action for this compound is not well-elucidated in modern literature. It is presumed to be a combination of the actions of its components. The iodine moiety likely acts as an oxidizing agent, denaturing proteins and damaging nucleic acids. Thymol is known to disrupt cell membranes and may facilitate the entry of iodine into the microbial cell.
Experimental Protocols
Standardized methods are crucial for determining the antimicrobial efficacy of a compound. The following are detailed protocols for key experiments that can be used to evaluate and compare the antimicrobial spectrum of substances like this compound and chlorhexidine.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.
Materials:
-
Test compound (this compound or Chlorhexidine) stock solution
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Preparation of Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (broth with inoculum, no test compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the test compound in which there is no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate under the same conditions as the MIC test.
-
The MBC is the lowest concentration that results in no microbial growth on the agar plate.
Agar Disk Diffusion (Zone of Inhibition)
This method assesses the extent to which a substance inhibits microbial growth.
Materials:
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile paper disks (6 mm diameter)
-
Test compound solutions of known concentrations
Procedure:
-
Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.
-
Controls: Use a disk impregnated with a solvent (negative control) and a disk with a known antibiotic (positive control).
-
Incubation: Incubate the plates as described for the MIC test.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC, MBC, and Zone of Inhibition.
Mechanism of Action of Chlorhexidine
Caption: Simplified mechanism of action of chlorhexidine on bacterial cells.
Conclusion
Chlorhexidine stands as a well-documented, broad-spectrum antimicrobial agent with extensive data supporting its use. In contrast, this compound's antimicrobial properties are primarily supported by historical use and qualitative descriptions. The lack of modern, quantitative studies on this compound makes a direct and meaningful comparison of its antimicrobial spectrum with that of chlorhexidine impossible at this time. To establish the clinical and scientific utility of this compound in the current healthcare landscape, rigorous in vitro and in vivo studies are necessary to quantify its efficacy against a wide range of clinically relevant microorganisms. The experimental protocols outlined in this guide provide a framework for such future investigations. Researchers and drug development professionals should be aware of this significant data gap when considering this compound as a potential antimicrobial agent.
References
Safety Operating Guide
Proper Disposal of Thymol Iodide: A Guide for Laboratory Professionals
The safe and compliant disposal of thymol iodide is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this chemical compound, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, NIOSH (US), or EN 166 (EU) standards.[3] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Body Protection | A complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] |
General Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Ensure adequate ventilation in areas where dust is formed.[3]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service. It is crucial to adhere to all national, state, and local regulations governing chemical waste disposal.
1. Waste Collection and Storage:
-
Keep this compound waste in its original container whenever possible.[1]
-
Ensure containers are suitable, closed, and properly labeled for disposal.[3]
-
Do not mix with other waste.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[2]
2. Spill Management: In the event of a spill, follow these procedures to minimize contamination and ensure safety:
-
Small Spills:
-
Large Spills:
-
Recognize that this compound is a corrosive solid.[4]
-
If safe to do so, stop the leak.[4]
-
Do not allow water to enter the container.[4]
-
Avoid touching the spilled material.[4]
-
Prevent the spill from entering sewers, basements, or confined areas; dike if necessary.[4]
-
Take up the material dry and dispose of it properly, avoiding the generation of dust.[1]
-
3. Final Disposal Method: The recommended disposal method for this compound involves professional chemical waste management services. The following options are suggested:
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Chemical Incineration: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[1][2][5]
Environmental Precautions:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
